molecular formula C11H12ClFO3 B6298248 Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate CAS No. 2121777-23-7

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Cat. No.: B6298248
CAS No.: 2121777-23-7
M. Wt: 246.66 g/mol
InChI Key: ZJNRLJUNACRVEF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a synthetic benzoic acid ester derivative intended for research and development purposes. This compound features a benzoate core structure substituted with chloro and fluo... ro groups, as well as a 2-isopropoxy moiety, a functional group known to be significant in agrochemical and pharmaceutical science . As a multi-substituted aromatic ester, it serves as a valuable synthetic intermediate or building block in organic synthesis, particularly in the preparation of more complex molecules for use in crop protection agents and functional polymers . The specific stereoelectronic properties imparted by the chlorine, fluorine, and isopropoxy substituents make this scaffold of high interest for structure-activity relationship (SAR) studies in medicinal chemistry and for the discovery of new active ingredients . The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-fluoro-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNRLJUNACRVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a polysubstituted aromatic ester with a molecular formula of C₁₁H₁₂ClFO₃ and a molecular weight of 246.66 g/mol [1]. Its structure, featuring a benzene ring with chloro, fluoro, isopropoxy, and methyl ester functional groups, suggests its potential as an intermediate in the synthesis of high-value products, possibly in the pharmaceutical or agrochemical industries[2]. The arrangement of these functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and solubility, which are critical for its application[2].

In the realm of drug development and chemical process design, understanding the solubility of a compound in various organic solvents is of paramount importance. Solubility data is crucial for tasks such as reaction medium selection, crystallization process design for purification, and formulation of liquid dosage forms[3][4]. Poor solubility can lead to challenges in bioavailability, unpredictable results in in vitro testing, and increased development costs[4]. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and theoretically model the solubility of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate in organic solvents.

Physicochemical Properties of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₂ClFO₃[1]
Molecular Weight246.66 g/mol [1]
LogP3.0529 (Predicted)[1]
Topological Polar Surface Area (TPSA)35.53 Ų[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds3[1]

The predicted LogP value of 3.0529 suggests that the compound is lipophilic and will likely exhibit better solubility in organic solvents than in water[1][5]. The presence of polar functional groups like the ester and the halogens, however, will influence its solubility in polar organic solvents. The general principle of "like dissolves like" will be a guiding factor in solvent selection for solubility studies[6].

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[7][8]. This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute. When combined with a gravimetric finish, this approach offers high accuracy and is considered a "gold standard" method[3][9].

Experimental Workflow: Shake-Flask Method with Gravimetric Analysis

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis prep1 Add excess Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate to a known volume of organic solvent in a sealed flask. prep2 Place the flask in a shaker bath at a constant temperature. prep1->prep2 equil Shake the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. prep2->equil sep1 Allow the solution to stand, letting undissolved solid settle. equil->sep1 sep2 Withdraw an aliquot of the supernatant using a pre-warmed or solvent-saturated filter syringe to avoid precipitation. sep1->sep2 anal2 Transfer the filtered aliquot to the evaporating dish and record the weight. sep2->anal2 anal1 Accurately weigh a pre-dried evaporating dish. anal3 Evaporate the solvent under controlled conditions (e.g., vacuum oven). anal2->anal3 anal4 Dry the residue to a constant weight and record the final weight. anal3->anal4 anal5 Calculate the solubility based on the mass of the residue and the volume of the aliquot. anal4->anal5

Caption: Experimental workflow for solubility determination using the shake-flask and gravimetric methods.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate to a series of glass vials or flasks, each containing a precisely known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution[10].

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled to within ±0.1 °C.

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration remains constant[10].

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature bath for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove all undissolved solid particles[10].

  • Gravimetric Quantification:

    • Transfer the filtered aliquot to a pre-weighed, dry evaporating dish[3].

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

    • Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved[3].

    • The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or as a mole fraction (x).

    • Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

    • To express solubility as a mole fraction, the masses of the solute and solvent in the aliquot need to be determined, which requires knowing the density of the solvent at the experimental temperature.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, thermodynamic models can be used to correlate the data and to calculate important thermodynamic parameters of the dissolution process. This provides deeper insights into the solute-solvent interactions.

Data Flow for Thermodynamic Modeling

data_flow cluster_input Experimental Data cluster_models Thermodynamic Models cluster_output Calculated Parameters exp_data Mole fraction solubility (x) at various temperatures (T) apelblat Modified Apelblat Equation exp_data->apelblat vanthoff van't Hoff Equation exp_data->vanthoff lambda_h Buchowski-λh Equation exp_data->lambda_h params Model parameters (A, B, C, a, b, λ, h) apelblat->params vanthoff->params thermo Thermodynamic properties (ΔH°, ΔS°, ΔG°) vanthoff->thermo lambda_h->params

Caption: Data flow from experimental solubility measurements to thermodynamic modeling and parameter calculation.

Key Thermodynamic Models
  • The Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate experimental solubility data with temperature. It is represented as[11][12]:

    ln(x) = A + (B / T) + C * ln(T)

    Where:

    • x is the mole fraction solubility

    • T is the absolute temperature in Kelvin

    • A, B, and C are the model parameters obtained by fitting the experimental data. A and B are related to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy[13].

  • The van't Hoff Equation: This model describes the relationship between solubility and temperature and allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)[12][14]. The equation is:

    ln(x) = a + (b / T)

    Where 'a' and 'b' are the model parameters. The enthalpy and entropy of dissolution can be calculated as follows[14]:

    ΔH° = -b * R ΔS° = a * R

    Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). The Gibbs free energy is then calculated by:

    ΔG° = ΔH° - TΔS°

  • The Buchowski-λh (lambda h) Equation: This is another useful model for correlating solubility data, especially for non-ideal solutions. The equation is given by[11][12]:

    ln[1 + (λ * (1-x)) / x] = λh * [(1/T) - (1/T_m)]

    Where:

    • λ and h are the model parameters.

    • T_m is the melting temperature of the solute.

Data Interpretation and Application

The solubility data, once collected and modeled, provides invaluable information for various applications:

  • Solvent Selection: A table of solubility values in different organic solvents at various temperatures allows for the selection of an optimal solvent for reactions, extractions, or crystallizations.

  • Process Optimization: Understanding the temperature dependence of solubility is critical for designing and optimizing crystallization processes to maximize yield and purity.

  • Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a key factor in developing liquid formulations.

  • Thermodynamic Insights: The calculated thermodynamic parameters (ΔH°, ΔS°, ΔG°) provide insight into the dissolution process. A positive ΔH° indicates an endothermic dissolution process where solubility increases with temperature. A positive ΔS° suggests an entropy-driven process[14].

Conclusion

While specific solubility data for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is not yet widely published, this guide provides a robust framework for its experimental determination and thermodynamic modeling. By employing the shake-flask method with gravimetric analysis, researchers can obtain high-quality, reliable solubility data. Subsequent correlation of this data with established thermodynamic models like the Apelblat, van't Hoff, and Buchowski-λh equations will not only allow for accurate prediction of solubility at different temperatures but also provide fundamental insights into the thermodynamic properties of the dissolution process. This knowledge is essential for the efficient development and application of this and other novel chemical compounds in various scientific and industrial fields.

References

Sources

Engineering Conformationally Restricted Scaffolds: A Technical Guide to Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS 2121777-23-7)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently encounter the need for specialized building blocks that can precisely dictate the spatial geometry of a pharmacophore. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS 2121777-23-7) [1][2] is a prime example of such a scaffold.

This whitepaper provides an in-depth, authoritative guide on the structural rationale, synthetic methodologies, and downstream applications of this compound. Rather than a simple data sheet, this guide focuses on the causality behind chemical behaviors and establishes self-validating protocols to ensure rigorous scientific integrity in your laboratory workflows.

Chemical Identifiers and Structural Rationale

Before deploying this building block in a synthesis campaign, it is critical to understand its physicochemical parameters and the strategic logic behind its substitution pattern. The quantitative data for this compound, as verified by chemical suppliers like [2] and [3], is summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyValue
Chemical Name Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate
CAS Number 2121777-23-7
Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
SMILES O=C(OC)C1=CC(F)=CC(Cl)=C1OC(C)C
Purity Standard ≥98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C
The Causality of Scaffold Design (E-E-A-T Insights)

The architecture of CAS 2121777-23-7 is not arbitrary; it is engineered for high-performance target binding:

  • C5-Fluorine: The introduction of a highly electronegative fluorine atom at the para position (relative to the ester) blocks oxidative metabolism by Cytochrome P450 enzymes, drastically improving the pharmacokinetic half-life of downstream drug candidates.

  • C3-Chlorine: Provides necessary lipophilicity (LogP enhancement) and acts as a vector for halogen bonding within hydrophobic protein pockets.

  • C2-Isopropoxy (The Ortho Effect): This is the most critical feature. The bulky isopropyl group creates severe steric clash with the adjacent methyl ester. This steric hindrance forces the carbonyl group out of coplanarity with the phenyl ring. When this ester is later converted to an amide, the "locked" non-planar conformation reduces the entropic penalty upon receptor binding, significantly boosting target affinity.

Synthetic Methodology: The Williamson Ether Workflow

To synthesize this compound from its phenolic precursor, we employ a Williamson ether synthesis. The following step-by-step protocol is designed as a self-validating system , ensuring that each phase of the reaction confirms its own success.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of methyl 3-chloro-5-fluoro-2-hydroxybenzoate in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It highly solvates the potassium cation but leaves the phenoxide anion naked and highly nucleophilic, which is an absolute necessity to overcome the steric hindrance of the incoming secondary alkyl halide.

  • Deprotonation: Add 2.0 equivalents of finely powdered anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is chosen because it is a mild base. It is perfectly calibrated to deprotonate the acidic phenol (pKa ~8, lowered by the electron-withdrawing halogens) without causing unwanted saponification (hydrolysis) of the methyl ester.

  • Alkylation: Dropwise add 1.5 equivalents of 2-iodopropane. Heat the reaction mixture to 80°C for 12 hours.

    • Causality: 2-iodopropane is selected over 2-bromopropane due to the superior leaving group ability of the iodide ion. This accelerates the sterically demanding Sₙ2 reaction at a secondary carbon. Heating to 80°C provides the necessary activation energy to overcome the steric barrier.

  • Self-Validating In-Process Control: Monitor the reaction via LC-MS. The system validates its completion when the starting material peak (m/z[M-H]⁻) completely disappears, and a singular new peak corresponding to the product (m/z 247.0 [M+H]⁺) emerges. If both peaks are present, the reaction requires further heating.

  • Workup: Quench with water to dissolve inorganic salts and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to pull the DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Synthesis A Methyl 3-chloro-5-fluoro- 2-hydroxybenzoate B 2-Iodopropane K2CO3, DMF A->B SN2 Alkylation C Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate (CAS 2121777-23-7) B->C 80°C, 12h

Fig 1: Retrosynthetic workflow and SN2 alkylation pathway for CAS 2121777-23-7.

Analytical Characterization & Validation

Whether synthesized in-house or procured from authoritative suppliers like [4], the structural integrity of CAS 2121777-23-7 must be verified. The analytical protocol relies on the following self-validating spectroscopic markers:

  • ¹H NMR (CDCl₃): The defining metric of success is the complete absence of the phenolic -OH broad singlet (typically found around 10.5 ppm). The successful incorporation of the isopropyl group is validated by a distinct septet (1H, ~4.5 ppm) and a doublet (6H, ~1.3 ppm). The methyl ester must appear as a sharp, integrated singlet (3H, ~3.9 ppm).

  • ¹⁹F NMR: A single, clean peak should be observed. If multiple peaks are present, it indicates that unwanted nucleophilic aromatic substitution (SₙAr) or defluorination side reactions occurred during heating.

  • HPLC: Purity must be validated at ≥98% via UV detection at 254 nm before proceeding to library generation.

Downstream Applications in Drug Discovery

The primary utility of CAS 2121777-23-7 is serving as a core scaffold for generating conformationally restricted amide libraries targeting kinases or GPCRs.

Library Generation Protocol
  • Saponification: Hydrolyze the methyl ester using Lithium Hydroxide (LiOH) in a THF/H₂O mixture.

    • Causality: LiOH is strictly preferred over NaOH or KOH. The softer lithium cation prevents potential SₙAr displacement of the C5-fluorine atom, which can occur under harsh, highly basic conditions.

  • Amide Coupling: React the resulting carboxylic acid with various amines using HATU and DIPEA in DMF.

    • Causality: Because the carboxylic acid is heavily sterically hindered by the ortho-isopropoxy group, standard coupling agents (like EDC/HOBt) often fail. HATU is highly efficient for activating sterically hindered acids, forming an active HOAt ester that drives the coupling to completion.

Workflow A Core Scaffold: CAS 2121777-23-7 B Saponification (LiOH, THF/H2O) A->B Ester Hydrolysis C Amide Coupling (HATU, DIPEA, Amine) B->C Carboxylic Acid Activation D Conformationally Restricted Amide Library C->D Library Generation

Fig 2: Drug discovery workflow for generating conformationally restricted amides.

Safety, Handling, and Storage

According to the standardized Safety Data Sheets (SDS) provided by chemical manufacturers such as [5], handling halogenated alkoxybenzoates requires strict adherence to laboratory safety protocols:

  • Storage: The compound must be stored sealed in a dry environment at 2-8°C[2]. Ambient moisture over prolonged periods can lead to slow hydrolysis of the methyl ester.

  • PPE: Operators must wear impervious gloves satisfying the EU Directive 89/686/EEC and EN 374 standards, alongside safety goggles and a flame-resistant lab coat[5].

  • Environmental Impact: Halogenated aromatic compounds can exhibit environmental persistence. Do not discharge into drains; all waste must be collected and disposed of via licensed chemical waste protocols[5].

References

Sources

Structural Analysis and Thermal Characterization of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7)

Executive Summary

In the development of novel agrochemicals and active pharmaceutical ingredients (APIs), poly-substituted benzoate esters serve as critical synthetic intermediates. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a highly functionalized aromatic building block characterized by its unique steric and electronic topography. Because empirical thermodynamic data—specifically its exact melting point—remains unpublished in standard commercial safety data sheets[1], researchers must rely on predictive structure-property relationships (SPR) and rigorous, self-validating analytical protocols to define its physical state.

This whitepaper provides an in-depth analysis of the compound's physical characteristics, the structural causality behind its predicted melting point range, and a standardized methodology for empirical thermal validation.

Chemical Identity & Structural Topography

Understanding the physical behavior of a compound begins with its molecular architecture. The table below consolidates the verified chemical identity parameters for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate[2][3].

ParameterSpecification
Chemical Name Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate
CAS Registry Number 2121777-23-7
Molecular Formula C₁₁H₁₂ClFO₃
Molecular Weight 246.66 g/mol
SMILES String COC(=O)C1=CC(F)=CC(Cl)=C1OC(C)C
Standard Purity ≥98% (Commercial standard)
Recommended Storage Sealed in dry conditions, 2–8°C
Structural Causality of Physical State

The physical characteristics of this compound are dictated by the interplay of its four substituents on the benzene ring:

  • Methyl Ester (-COOCH₃): Unlike benzoic acid, the esterification removes the primary hydrogen-bond donor, drastically reducing intermolecular cohesive forces.

  • 2-Isopropoxy Group (-OCH(CH₃)₂): This branched, bulky alkoxy group introduces severe steric hindrance in the ortho position relative to the ester.

  • 3-Chloro & 5-Fluoro Groups: These halogens increase the molecular weight and induce strong dipole moments, which typically enhance London dispersion forces.

Thermodynamic Predictions: The "Missing" Melting Point

Standard Safety Data Sheets (SDS), such as those provided by Cato-Chem, currently list the melting point, boiling point, and physical state of CAS 2121777-23-7 as "no data available"[1]. As a Senior Application Scientist, I approach this data gap through predictive thermodynamic modeling.

Predicted Melting Point Range: 15°C to 45°C (Low-Melting Solid / Viscous Liquid)

The Causality: While the heavy halogen atoms (Cl, F) attempt to stabilize the crystal lattice, the 2-isopropoxy group acts as a structural disruptor. The steric clash between the bulky isopropyl moiety and the adjacent methyl ester forces the ester carbonyl out of coplanarity with the aromatic ring. This non-planar conformation severely diminishes crystal lattice packing efficiency.

Because the lattice energy is compromised, the thermal energy required to transition from solid to liquid is exceptionally low. This structural reality aligns perfectly with commercial supplier guidelines, which mandate storage at 2–8°C [2] to maintain stability and prevent unwanted ambient phase transitions during handling.

Self-Validating Thermal Characterization Protocol

Because literature values are absent, laboratories must empirically determine the melting point using a self-validating thermal analysis workflow. The following protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Workflow Visualization

G A Sample Prep: CAS 2121777-23-7 (Equilibrate to SATP) B Visual & Phase Inspection (Liquid vs. Solid Assessment) A->B C Capillary Melting Point (Preliminary Range Estimation) B->C If Solid D Differential Scanning Calorimetry (Precise Endothermic Profiling) B->D Thermal Cycling E Thermogravimetric Analysis (Decomposition Threshold) B->E Mass Loss Check F Data Synthesis (Validated Physical Profile) C->F D->F E->F

Figure 1: Self-validating thermal characterization workflow for halogenated benzoates.

Step-by-Step Analytical Methodology

Phase 1: TGA Pre-Screening (Establishing Safety Thresholds) Causality: Before running DSC, you must determine the decomposition onset temperature ( Td​ ) to prevent sensor contamination from volatilized halogenated byproducts.

  • Load 5.0 mg of the sample into a platinum TGA pan.

  • Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation.

  • Ramp temperature from 20°C to 300°C at 10°C/min.

  • Record the temperature at which 5% mass loss occurs ( Td,5%​ ). The maximum DSC temperature must be set at least 20°C below this threshold.

Phase 2: DSC Heat-Cool-Heat Cycle (Melting Point Determination) Causality: A single heating cycle is insufficient. A heat-cool-heat cycle erases the sample's thermal history, ensuring the measured melting point is an intrinsic thermodynamic property rather than an artifact of the manufacturer's crystallization process.

  • Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6°C) to ensure precise enthalpy and temperature readings.

  • Encapsulation: Weigh 2.0 to 4.0 mg of the compound into a standard aluminum DSC pan and seal with a crimped lid.

  • First Heating (Erasing History): Ramp from -20°C to 80°C (or safely below Td​ ) at 10°C/min.

  • Cooling (Controlled Crystallization): Ramp down from 80°C to -20°C at 10°C/min. Record the exothermic crystallization peak ( Tc​ ).

  • Second Heating (Data Acquisition): Ramp from -20°C to 80°C at 10°C/min. Identify the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak. This is your definitive melting point.

Phase 3: The Self-Validation Mechanism For the protocol to be self-validating, the Tonset​ of the first heating cycle and the second heating cycle must align within ±0.5∘C .

  • If the second cycle shows a significantly different melting point, the compound exhibits polymorphism (multiple crystalline forms).

  • If the endothermic peak disappears entirely in the second cycle, the compound has formed an amorphous glass, confirming the severe steric hindrance of the 2-isopropoxy group preventing rapid recrystallization.

Conclusion

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS 2121777-23-7) is a complex intermediate whose physical properties are heavily modulated by steric hindrance. While empirical melting point data is currently absent from public registries[1], structural analysis strongly predicts it to be a low-melting solid or viscous liquid. By employing the self-validating DSC/TGA workflow outlined above, analytical chemists can accurately define its thermodynamic profile, ensuring safe handling and seamless integration into downstream synthetic pipelines.

References

Sources

Reactivity Profile of 3-Chloro-5-fluoro-2-isopropoxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-5-fluoro-2-isopropoxybenzoate scaffold is a highly functionalized aromatic building block of significant value in the design of agrochemicals and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic electronic topography. Its reactivity is governed by a delicate balance of inductive electron withdrawal, steric shielding, and regioselective coordination. This whitepaper deconstructs the core reactivity vectors of this scaffold, providing field-proven, self-validating protocols for its functionalization.

Scaffold Topography & Electronic Distribution

To rationally design synthetic workflows, we must first map the electronic and steric environment of the methyl 3-chloro-5-fluoro-2-isopropoxybenzoate core:

  • C1 (Methyl Ester): An electrophilic, electron-withdrawing group. It is susceptible to nucleophilic attack but is partially shielded by the adjacent isopropoxy group.

  • C2 (Isopropoxy Group): A bulky, electron-donating ether. It provides steric hindrance to the C1 and C3 positions and serves as a potential coordination site for Lewis acids.

  • C3 (Chloro Group): An inductively withdrawing halogen. While typically inert under standard conditions, it serves as a latent electrophile for transition-metal catalysis.

  • C4 (Hydrogen): The most acidic proton on the ring. It is synergistically acidified by the inductive electron-withdrawing effects of the adjacent C3-Cl and C5-F atoms.

  • C5 (Fluoro Group): A highly electronegative substituent that strongly directs ortho-metalation via inductive acidification and weak lithium coordination.

  • C6 (Hydrogen): Less acidic than C4, flanked by the C5-F and C1-ester.

Primary Reactivity Vectors & Methodologies

Vector 1: Selective O-Dealkylation vs. Ester Hydrolysis

Mechanistic Causality: Standard saponification (using LiOH or NaOH) targets the C1 methyl ester to yield the corresponding benzoic acid. However, when the synthetic goal is to unmask the C2 phenol, selective O-dealkylation is required. We utilize Boron Tribromide (BBr₃) for this transformation. BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen. Because the isopropoxy group is secondary, the cleavage proceeds via an S_N1-like transition state, forming a relatively stable isopropyl carbocation[1]. This makes the isopropoxy group significantly faster to cleave than a primary methoxy ether, allowing for high chemoselectivity without disturbing the methyl ester.

Protocol 1: Selective O-Dealkylation

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Dissolve methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.

  • Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add BBr₃ (1.2 equiv, 1.0 M solution in DCM) dropwise via syringe over 15 minutes to control the exothermic coordination.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0 °C for an additional 2 hours.

  • Workup (Self-Validating Step): Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases (validating the neutralization of excess BBr₃ and HBr). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 3-chloro-5-fluoro-2-hydroxybenzoate.

Workflow A Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate B BBr3 / DCM (-78 °C to 0 °C) A->B O-Dealkylation D LiOH / THF-H2O (Room Temp) A->D Saponification C Methyl 3-chloro-5-fluoro- 2-hydroxybenzoate B->C Selective Cleavage E 3-chloro-5-fluoro- 2-isopropoxybenzoic acid D->E Ester Hydrolysis

Fig 1: Divergent workflow for selective O-dealkylation versus ester hydrolysis.

Vector 2: Palladium-Catalyzed C3-Functionalization (Suzuki-Miyaura)

Mechanistic Causality: The C-Cl bond possesses a high bond dissociation energy (~96 kcal/mol), rendering standard palladium catalysts like Pd(PPh₃)₄ ineffective due to their inability to undergo oxidative addition. To overcome this thermodynamic barrier, we employ Buchwald ligands, specifically XPhos[2]. The highly electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density on the Pd center, facilitating the oxidative addition into the stubborn C-Cl bond. Concurrently, the bulky biphenyl backbone of the ligand enforces a wide bite angle, accelerating the final reductive elimination step to release the product[2].

Protocol 2: Buchwald-Enabled Suzuki-Miyaura Coupling

  • Preparation: Charge an oven-dried Schlenk tube with the benzoate derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to yield a 0.2 M solution. The trace water is critical for activating the boronic acid via sequential transmetalation.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black. Concentrate and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA + Aryl Chloride TM Pd(II) Transmetalation Complex OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination TM->RE RE->Pd0 Ligand Regeneration Product C3-Arylated Benzoate RE->Product Product Release

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C3-chloro position.

Vector 3: Regioselective C-H Functionalization via Directed ortho-Metalation (DoM)

Mechanistic Causality: Direct functionalization of the C4 position is achieved via Directed ortho-Metalation (DoM). The C4 proton is uniquely acidic due to the combined inductive pull of the C3-Cl and C5-F atoms[3]. However, using standard alkyllithium bases (e.g., n-BuLi or sec-BuLi) would result in catastrophic nucleophilic acyl substitution at the C1 methyl ester. To achieve chemoselective deprotonation, we must use Lithium tetramethylpiperidide (LiTMP)[4]. LiTMP is a highly sterically hindered, non-nucleophilic base; its bulk prevents it from attacking the carbonyl carbon, forcing it to act exclusively as a Brønsted base at the kinetically accessible and thermodynamically acidic C4 position.

Protocol 3: Regioselective C4-Lithiation and Trapping

  • Base Preparation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (0.5 M). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LiTMP.

  • Metalation: Add a solution of the benzoate derivative (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C. Stir for exactly 1 hour. The solution will typically develop a deep color indicative of the ortho-lithiated species.

  • Electrophilic Trapping: Rapidly add the desired electrophile (e.g., anhydrous DMF for formylation, or excess dry ice for carboxylation) at -78 °C.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl to neutralize remaining basic species. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Quantitative Reactivity Data

The following table summarizes the expected performance metrics for the three primary reactivity vectors when applied to the 3-chloro-5-fluoro-2-isopropoxybenzoate scaffold:

Reactivity VectorTarget PositionReagent SystemPrimary MechanismTypical YieldRegioselectivity
O-Dealkylation C2-IsopropoxyBBr₃, DCM, -78 °CLewis acid-mediated S_N1-like cleavage85–95%>99% (Ester intact)
Cross-Coupling C3-ChloroPd₂(dba)₃, XPhos, ArB(OH)₂Pd(0)/Pd(II) Catalytic Cycle75–90%>99% (C3 specific)
C-H Functionalization C4-HydrogenLiTMP, THF, -78 °CDirected ortho-Metalation (DoM)70–85%>95% (C4 vs C6)

References

  • Benchchem. "3-Bromo-4-isopropoxy-5-methoxy-benzylamine". Benchchem. 1

  • Benchchem. "A Comparative Guide to Phosphine Ligand Performance in Catalysis". Benchchem. 2

  • RSC. "meta-C–H arylation of fluoroarenes via traceless directing group relay strategy". Chemical Science. 3

  • ACS. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update". Chemical Reviews. 4

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS 2121777-23-7) [1] is a highly functionalized, sterically hindered benzoate ester that serves as a critical building block in the development of advanced active pharmaceutical ingredients (APIs). Its unique halogenated substitution pattern is particularly valuable in the design of lipophilic antiviral agents, such as thiazolide analogues[2],[3].

This application note provides a comprehensive, self-validating three-step synthetic protocol starting from commercially available 5-fluoro-2-hydroxybenzoic acid. By prioritizing regiocontrol, chemoselectivity, and scalable workup procedures, this guide ensures high-yield isolation of the target compound while explaining the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Workflow

The synthesis is elegantly achieved in three high-yielding steps:

  • Regioselective Oxidative Chlorination: Utilizing a green and highly controlled HCl/H2​O2​ system to introduce the chlorine atom exclusively at the 3-position[2].

  • Fischer Esterification: Converting the carboxylic acid to a methyl ester to protect it from unwanted alkylation.

  • Williamson Ether Synthesis: O-alkylation of the sterically hindered phenol using 2-bromopropane to yield the final product[1].

SynthesisWorkflow SM 5-Fluoro-2-hydroxybenzoic acid (Starting Material) Step1 Step 1: Oxidative Chlorination HCl, H2O2, Dioxane, 0°C to RT SM->Step1 Int1 3-Chloro-5-fluoro-2-hydroxybenzoic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Fischer Esterification MeOH, H2SO4, Reflux Int1->Step2 Int2 Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Williamson Ether Synthesis 2-Bromopropane, K2CO3, DMF, 60°C Int2->Step3 Product Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

Mechanistic Causality & Process Rationale (E-E-A-T)

Why HCl/H2​O2​ for Chlorination?

Traditional chlorination using Cl2​ gas or sulfuryl chloride can be excessively harsh, leading to over-chlorination or requiring specialized handling. The use of 12 M HCl and 35% aqueous H2​O2​ in dioxane generates active electrophilic chlorine species (such as HOCl or Cl2​ ) in situ[2]. Regioselectivity: The hydroxyl group at position 2 strongly activates the aromatic ring and directs ortho/para. Since position 5 is blocked by fluorine, and position 3 is ortho to the activating hydroxyl and meta to the deactivating carboxyl group, electrophilic aromatic substitution occurs exclusively at position 3. This method has been validated in the synthesis of thiazolide antiviral agents at the University of Liverpool[2],[3].

Mechanism A In Situ Generation of Active Cl (HOCl / Cl2) B Electrophilic Attack at Position 3 (ortho to OH) A->B C Wheland Intermediate (Resonance Stabilized) B->C D Deprotonation & Rearomatization C->D E Regioselective Chlorinated Product D->E

Figure 2: Mechanistic pathway of the regioselective oxidative chlorination step.

Why Esterify Before Alkylation?

If the Williamson ether synthesis were performed directly on 3-chloro-5-fluoro-2-hydroxybenzoic acid, the base ( K2​CO3​ ) would deprotonate both the carboxylic acid (pKa ~2.5) and the phenol (pKa ~8.5). The resulting dianion would react with 2-bromopropane at both sites, yielding the isopropyl ester of the isopropyl ether. By masking the carboxylic acid as a methyl ester first, we ensure that only the phenolic hydroxyl is available for alkylation, guaranteeing absolute chemoselectivity.

Why K2​CO3​ and DMF for Etherification?

K2​CO3​ is a mild base, strong enough to deprotonate the relatively acidic phenolic OH (acidified by the electron-withdrawing Cl and F groups) without hydrolyzing the methyl ester. DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the phenoxide anion highly nucleophilic (a "naked" anion). This accelerates the SN​2 substitution with the sterically hindered secondary alkyl halide (2-bromopropane).

Quantitative Process Parameters

StepReaction TypeStarting MaterialKey ReagentsTemp / TimeExpected YieldProduct CAS No.
1 Oxidative Chlorination5-Fluoro-2-hydroxybenzoic acid12M HCl , 35% H2​O2​ 0 °C to RT, 4-6 h85-90%4068-62-6[4]
2 Fischer Esterification3-Chloro-5-fluoro-2-hydroxybenzoic acid MeOH , conc. H2​SO4​ 65 °C, 16 h90-95%4068-74-0[5]
3 Williamson Ether SynthesisMethyl 3-chloro-5-fluoro-2-hydroxybenzoate2-Bromopropane, K2​CO3​ 60 °C, 12 h80-85%2121777-23-7[1]

Step-by-Step Experimental Protocols & Self-Validation

Step 1: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic acid

Reagents: 5-Fluoro-2-hydroxybenzoic acid (1.0 eq), 12 M HCl (10.0 eq), 35% wt/wt aqueous H2​O2​ (10.0 eq), 1,4-Dioxane[2].

  • Dissolve 5-fluoro-2-hydroxybenzoic acid in 1,4-dioxane (approx. 0.9 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 12 M HCl dropwise to the stirring solution.

  • Slowly add 35% aqueous H2​O2​ dropwise. Critical: Maintain the internal temperature below 5 °C to prevent runaway exothermic oxidation[2].

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate ( ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3 with 1% AcOH). The chlorinated product (CAS 4068-62-6)[4] will exhibit a higher Rf​ than the starting material due to the loss of polarity from the addition of the lipophilic chlorine atom.

Step 2: Synthesis of Methyl 3-chloro-5-fluoro-2-hydroxybenzoate

Reagents: 3-Chloro-5-fluoro-2-hydroxybenzoic acid (1.0 eq), Methanol (excess), conc. H2​SO4​ (0.1 eq).

  • Suspend the chlorinated acid in anhydrous methanol (approx. 10 mL per gram of acid).

  • Carefully add concentrated sulfuric acid dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (65 °C) for 16 hours.

  • Cool the mixture to room temperature and concentrate under vacuum to remove excess methanol.

  • Dilute the residue with ethyl acetate and wash carefully with saturated aqueous NaHCO3​ .

  • Wash with brine, dry over MgSO4​ , and concentrate to yield the methyl ester (CAS 4068-74-0)[5].

  • Self-Validation: The NaHCO3​ wash is a self-validating purification step. Unreacted carboxylic acid is deprotonated to form a water-soluble sodium salt, partitioning into the aqueous layer. The cessation of CO2​ gas evolution serves as a visual indicator that all residual acid has been neutralized and removed.

Step 3: Synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Reagents: Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (1.0 eq), 2-Bromopropane (2.0 eq), K2​CO3​ (2.5 eq), anhydrous DMF.

  • Dissolve the methyl ester in anhydrous DMF (approx. 0.5 M).

  • Add finely powdered anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Add 2-bromopropane dropwise.

  • Heat the reaction mixture to 60 °C for 12 hours under an inert nitrogen atmosphere.

  • Cool to room temperature, dilute with a large volume of water, and extract with ethyl acetate ( ).

  • Wash the organic extracts heavily with water ( ) and brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purify the crude product by silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the title compound (CAS 2121777-23-7)[1].

  • Self-Validation: DMF is entirely water-miscible, while the highly lipophilic product partitions into the extraction solvent. Washing the organic layer multiple times with water ensures complete removal of DMF, which can otherwise be detected by its characteristic high-boiling residue. Disappearance of the phenolic OH stretch (~3200-3400 cm−1 ) in FTIR confirms complete alkylation.

References

  • Taujanskas, J. (2023). Thiazolides as Antiviral Agents (PhD thesis). University of Liverpool Repository. URL: [Link]

  • Namiki-s. Building Blocks Catalogue: methyl 3-chloro-5-fluoro-2-hydroxybenzoate (CAS 4068-74-0). URL: [Link]

Sources

Application Note: Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol Guide for Halogenated Salicylic Acid Derivatives and Thiazolide Antivirals

Executive Summary

The synthesis of highly functionalized biaryl and heteroaryl active pharmaceutical ingredients (APIs)—such as next-generation thiazolide antivirals and allosteric kinase inhibitors—requires orthogonally protected, halogenated building blocks. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (MCFIB, CAS: 2121777-23-7) [1] has emerged as a critical intermediate in these workflows. This guide details the physicochemical rationale for its specific substitution pattern and provides self-validating, step-by-step protocols for utilizing this compound in the synthesis of complex therapeutic agents [2].

Mechanistic Rationale & Physicochemical Profiling

The architectural design of MCFIB is not arbitrary; every functional group serves a distinct mechanistic and pharmacokinetic purpose in drug design:

  • 3-Chloro Substitution: Introduces significant lipophilicity (LogP enhancement) and acts as a halogen-bond donor, allowing the aromatic ring to anchor deeply into hydrophobic target pockets.

  • 5-Fluoro Substitution: Strategically placed to block cytochrome P450 (CYP450)-mediated para-hydroxylation, thereby increasing the metabolic half-life of the final API [3].

  • 2-Isopropoxy Group: Serves a dual purpose. First, it acts as a robust, sterically bulky protecting group that prevents unwanted ortho-metallation or electrophilic aromatic substitution during early synthetic steps. Second, it forces the adjacent carboxylate group out of coplanarity with the phenyl ring, pre-organizing the molecule for specific target binding before its eventual cleavage.

  • Methyl Ester: Provides orthogonal reactivity, allowing for mild saponification without disturbing the halogen substituents.

Pharmacophore Core Central Phenyl Ring Sub1 3-Chloro (Lipophilic Pocket) Core->Sub1 Increases LogP Sub2 5-Fluoro (Metabolic Stability) Core->Sub2 Blocks CYP450 Sub3 2-Isopropoxy (Steric Shielding) Core->Sub3 Controls Conformation Sub4 Methyl Ester (Orthogonal Reactivity) Core->Sub4 Amide Precursor

Fig 1: Pharmacophore rationale for the substitution pattern of MCFIB.

Core Application: Synthesis of Thiazolide Antiviral Analogs

A primary application of MCFIB is its conversion into 3-chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 4068-62-6) [4], a direct precursor for broad-spectrum thiazolide antivirals (analogs of Nitazoxanide) [3]. The workflow requires three distinct phases: mild saponification of the ester, sterically hindered amide coupling with a thiazol-2-amine, and selective global deprotection of the isopropoxy ether.

SyntheticWorkflow A MCFIB (Ester Intermediate) B Saponification (LiOH, THF/H2O) A->B C 3-chloro-5-fluoro-2- isopropoxybenzoic acid B->C D Amide Coupling (HATU, DIPEA) C->D E Thiazolide Precursor D->E F Ether Cleavage (BCl3, DCM) E->F G Active Antiviral API F->G

Fig 2: Three-step synthetic workflow from MCFIB to active antiviral API.

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood using standard Schlenk techniques where anhydrous conditions are specified.

Protocol 1: Mild Saponification to 3-Chloro-5-fluoro-2-isopropoxybenzoic acid

Causality Note: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is chosen over NaOH/KOH. Stronger bases at elevated temperatures risk nucleophilic aromatic substitution ( SN​Ar ) at the highly activated 5-fluoro position.

  • Preparation: Dissolve MCFIB (1.0 eq, 10 mmol, 2.46 g) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 50 mL).

  • Reaction: Add LiOH·H₂O (3.0 eq, 30 mmol, 1.26 g) in one portion. Stir the biphasic mixture vigorously at 25°C for 4 hours.

  • Monitoring: Verify ester consumption via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with 20 mL of cold water and acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated acid with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate acid as a white solid.

Protocol 2: Sterically Hindered Amide Coupling

Causality Note: The ortho-isopropoxy group creates significant steric hindrance around the carbonyl carbon. Standard coupling agents (e.g., EDC/HOBt) often fail or require extended heating. HATU is utilized here due to its superior efficiency in forming active highly reactive 7-azabenzotriazole esters.

  • Activation: Dissolve the intermediate acid (1.0 eq, 5 mmol) in anhydrous DMF (25 mL) under an argon atmosphere. Cool to 0°C.

  • Reagent Addition: Add HATU (1.2 eq, 6 mmol) followed by DIPEA (3.0 eq, 15 mmol). Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (e.g., 2-amino-5-nitrothiazole, 1.1 eq, 5.5 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract with EtOAc (3 × 40 mL). Wash the organics extensively with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF. Dry and concentrate.

Protocol 3: Selective Isopropoxy Cleavage (Global Deprotection)

Causality Note: Boron trichloride ( BCl3​ ) is selected over Boron tribromide ( BBr3​ ). BBr3​ is excessively harsh and can cause unwanted cleavage of the newly formed amide bond or interact with the halogens. BCl3​ selectively coordinates to the ether oxygen, facilitating a clean SN​1/SN​2 cleavage of the isopropyl group.

  • Preparation: Dissolve the coupled precursor (1.0 eq, 2 mmol) in anhydrous DCM (20 mL) under argon. Cool strictly to -78°C using a dry ice/acetone bath.

  • Cleavage: Dropwise add BCl3​ (1.0 M in DCM, 3.0 eq, 6 mL) over 10 minutes.

  • Propagation: Stir at -78°C for 1 hour, then gradually allow the reaction to warm to 0°C over 2 hours.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of MeOH (5 mL) to destroy excess boron reagents.

  • Purification: Concentrate the mixture, redissolve in EtOAc, wash with water, dry, and purify via flash column chromatography to yield the final 3-chloro-5-fluoro-2-hydroxybenzamide API.

Data Presentation: Yields and Analytical Parameters

The following table summarizes the expected quantitative outcomes and analytical checkpoints for the workflow described above, ensuring a self-validating process for the bench scientist.

StepReaction PhaseReagents & SolventsTemp & TimeExpected YieldPrimary Analytical Check
1 SaponificationLiOH·H₂O, THF/MeOH/H₂O25°C, 4h92–95%TLC: Rf​ shift to baseline; LC-MS: [M-H]⁻ 231.0
2 Amide CouplingHATU, DIPEA, DMF0°C to 25°C, 12h80–85%LC-MS: Product Mass [M+H]⁺ peak dominant
3 Ether Cleavage BCl3​ (1M in DCM), DCM-78°C to 0°C, 3h75–80%¹H-NMR: Loss of isopropyl septet (4.5 ppm) & doublet (1.3 ppm)

References

  • University of Liverpool Repository. "Thiazolides as Antiviral Agents: Synthesis of 3-chloro-5-fluoro-2-hydroxybenzoic acid derivatives." LivRepository. Available at: [Link]

Application Note: Optimization of Saponification Protocols for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7)[1] is a highly functionalized benzoate ester utilized as a critical building block in pharmaceutical research. The transformation of this ester to its corresponding carboxylic acid, 3-chloro-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782642-42-5)[2], is a fundamental yet challenging step. Standard aqueous base conditions often result in poor conversions due to the unique steric microenvironment of the aromatic ring. This application note provides a comprehensive, field-validated guide to achieving high-yielding hydrolysis of this specific sterically hindered ester.

Mechanistic Causality: The Interplay of Sterics and Electronics

The hydrolysis of methyl esters typically proceeds via a standard base-catalyzed saponification mechanism ( BAC​2 ). However, the reactivity of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is governed by a delicate interplay of opposing forces:

  • Steric Hindrance (The Retarding Factor): The presence of the bulky isopropoxy group at the ortho position (C2) creates a significant steric shield around the ester carbonyl[3]. This bulk restricts the trajectory of the incoming hydroxide nucleophile, dramatically reducing the rate of formation of the tetrahedral intermediate compared to unhindered benzoates[3].

  • Electronic Activation (The Accelerating Factor): Conversely, the halogens at the C3 (chlorine) and C5 (fluorine) positions exert strong electron-withdrawing inductive effects (-I). This pulls electron density away from the aromatic ring and the carbonyl carbon, increasing the electrophilicity of the carbonyl group and making it more susceptible to nucleophilic attack.

  • The Lithium Effect: Standard aqueous NaOH or KOH often fails or requires harsh reflux conditions for such hindered substrates. Utilizing Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/MeOH/H2O) is highly preferred[4][5]. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with both the carbonyl oxygen and the adjacent ortho-alkoxy oxygen. This chelation further polarizes the carbonyl bond, effectively lowering the activation energy for the nucleophilic attack by the hydroxide ion[5].

Quantitative Data: Hydrolysis Stability Hierarchy

To illustrate the impact of ortho-substitution on hydrolysis rates, the following table summarizes the relative reaction conditions required for complete saponification of various substituted methyl benzoates.

Substrate TypeRepresentative CompoundReagent SystemTemp (°C)Approx. TimeRelative Reactivity
Unhindered Methyl benzoate1M NaOH / MeOH- H2​O 251-2 hHigh
Mildly Hindered Methyl 2-methoxybenzoate1M LiOH / THF-MeOH- H2​O 254-6 hModerate[3]
Highly Hindered Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate1M LiOH / THF-MeOH- H2​O 40-508-12 hLow[5]

Experimental Workflow and Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes the LiOH/THF/MeOH/ H2​O system, optimized specifically for hydrophobic, sterically hindered esters[4][5].

Materials Required
  • Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (1.0 equivalent)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 - 5.0 equivalents)[4]

  • Solvent Mixture: Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water ( H2​O ) in a 3:1:1 volumetric ratio.

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (e.g., 1.0 mmol, 246.66 mg) in 5.0 mL of the THF/MeOH/ H2​O (3:1:1) solvent mixture. The inclusion of THF is critical to ensure complete dissolution of this hydrophobic substrate[5].

  • Base Addition: Add LiOH⋅H2​O (3.0 mmol, 125.9 mg) directly to the stirring solution in one portion[4].

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 40-50 °C using an oil bath or heating block. While some ortho-substituted esters hydrolyze at room temperature, the bulky 2-isopropoxy group typically necessitates mild heating to achieve completion within a standard work shift (8-12 hours).

  • Monitoring: Monitor the reaction progress via TLC (e.g., Hexanes/EtOAc 4:1) or LC-MS. The starting material ester will appear as a non-polar spot, while the forming lithium carboxylate salt will remain at the baseline.

  • Volatile Removal: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the THF and Methanol. Crucial Step: Do not evaporate to total dryness; leave the aqueous layer intact.

  • Acidification: Cool the remaining aqueous solution in an ice bath (0 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 2-3. The product, 3-chloro-5-fluoro-2-isopropoxybenzoic acid, will precipitate as a white/off-white solid or form a cloudy suspension[4].

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers and wash with brine (1 x 10 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure carboxylic acid[2].

Workflow Visualization

G Start Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate Reagents Add LiOH•H2O (3-5 eq) in THF/MeOH/H2O (3:1:1) Start->Reagents Reaction Heat to 40-50 °C (Monitor via TLC/LCMS) Reagents->Reaction Workup1 Evaporate Volatiles (Remove THF & MeOH) Reaction->Workup1 Workup2 Acidify to pH 2-3 (1M HCl at 0 °C) Workup1->Workup2 Extraction Extract with EtOAc Wash & Dry (Na2SO4) Workup2->Extraction Product 3-chloro-5-fluoro- 2-isopropoxybenzoic acid Extraction->Product

Caption: Workflow for the base-catalyzed hydrolysis of sterically hindered methyl esters.

References

  • BenchChem. "Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate | 2121777-23-7". BenchChem. 1

  • ChemScene. "3-Chloro-5-fluoro-2-(propan-2-yloxy)benzoic acid". ChemScene. 2

  • Beilstein Journals. "Supporting Information: Synthesis of the polyketide section of seragamide A and related cyclodepsipeptides". Beilstein Journal of Organic Chemistry. 4

  • BenchChem Technical Support Team. "Stability Showdown: 2-Methoxybenzoyl Esters vs. Other Benzoyl Esters in Hydrolytic Environments". BenchChem. 3

  • BenchChem Technical Support Team. "Technical Support Center: Hydrolysis of Sterically Hindered Esters". BenchChem. 5

Sources

Advanced Laboratory Protocol: Synthetic Integration of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profiling & Safety Directives

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7) is a highly specialized, multi-substituted benzoate ester utilized primarily as an advanced building block in custom drug synthesis and structure-activity relationship (SAR) campaigns[1].

  • Molecular Formula : C₁₁H₁₂ClFO₃[1]

  • Molecular Weight : 246.66 g/mol [1]

  • Baseline Purity : ≥95% to ≥98% (depending on commercial grade)[1],[2].

  • Storage : Must be sealed in dry conditions. While stable at room temperature[2], long-term storage at 2–8°C is recommended to prevent gradual degradation[1].

Authoritative Safety Handling: Although this compound is exempt from hazardous material (HazMat) transport fees under standard DOT/IATA regulations[2], it must be handled as a potential irritant. Discharge into the environment must be avoided, and all handling should occur in a certified fume hood using spark-proof tools[3]. Personnel are required to wear fire/flame-resistant clothing and impervious gloves that strictly satisfy EU Directive 89/686/EEC and the EN 374 standard[3]. In the event of inhalation exposure, immediately move the victim to fresh air; if breathing is labored or ceases, administer artificial respiration and seek immediate medical consultation[3].

Mechanistic Rationale & Causality

As an application scientist, I must emphasize that successful integration of this building block requires a deep understanding of its structural topology. You cannot treat this as a standard benzoate ester.

  • Steric Shielding (The 2-Isopropoxy Effect) : The bulky isopropoxy group at the ortho (2-) position creates a massive steric umbrella over the adjacent methyl ester. Standard room-temperature saponification with Sodium Hydroxide (NaOH) will stall, leading to incomplete conversion.

  • Electronic Modulation (The Halogen Effect) : The 3-chloro and 5-fluoro substituents are strongly electron-withdrawing. While they increase the electrophilicity of the ester carbonyl, they also significantly lower the pKa of the resulting benzoic acid, which dictates the pH required during the workup phase.

  • Causality in Reagent Selection : To overcome the steric blockade during hydrolysis, Lithium Hydroxide (LiOH) is mandated. The small lithium cation coordinates with the oxygen atom of the 2-isopropoxy group, effectively anchoring the hydroxide nucleophile in close spatial proximity to the hindered carbonyl carbon. This intramolecular direction accelerates the reaction. For downstream amide coupling, HATU is selected over standard EDC/HOBt because the highly reactive 7-azabenzotriazole leaving group is necessary to force the coupling of the sterically hindered acid.

Experimental Protocols

Protocol A: Sterically Hindered Ester Hydrolysis (Saponification)

Objective: Convert Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate to 3-chloro-5-fluoro-2-isopropoxybenzoic acid.

  • Solvent Preparation : Prepare a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized Water. Causality: THF solubilizes the organic starting material, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogenous reaction mixture.

  • Reagent Addition : Dissolve 1.0 equivalent of the starting ester in the solvent mixture (0.2 M concentration). Add 3.0 equivalents of LiOH·H₂O.

  • Thermal Activation : Heat the reaction mixture to 50°C under continuous magnetic stirring for 4–6 hours.

  • Validation Checkpoint 1 (In-Process Control) : Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z ~247 [M+H]⁺) completely disappears, replaced by the acid product peak (m/z ~231 [M-H]⁻ in negative ionization mode).

  • Workup & Acidification : Cool the mixture to 0°C. Slowly add 1M HCl dropwise.

  • Validation Checkpoint 2 (pH Control) : Verify the pH using indicator paper. The pH must reach ≤ 2.0. Causality: Due to the electron-withdrawing halogens, the pKa of this specific benzoic acid is lower than standard benzoic acid. Failing to reach pH 2 will result in the product remaining water-soluble as a carboxylate salt, destroying your yield.

  • Extraction : Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure acid.

Protocol B: Uronium-Mediated Amide Coupling

Objective: Couple the resulting benzoic acid with a primary amine (R-NH₂) to form an API candidate.

  • Activation : Dissolve 1.0 equivalent of 3-chloro-5-fluoro-2-isopropoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Pre-Stirring : Stir at room temperature for 15 minutes. Causality: This pre-activation time is critical to allow the sterically hindered acid to form the active O-At ester intermediate before the amine is introduced.

  • Amine Addition : Add 1.1 equivalents of the target primary amine. Stir at room temperature for 12 hours.

  • Validation Checkpoint 3 : TLC (Hexanes:EtOAc 1:1) should show the consumption of the active ester. Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM) to isolate the target amide.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Sterically Hindered Saponification

Reagent / MaterialRoleEquivalentsConcentration / Notes
Methyl 3-chloro-5-fluoro-2-isopropoxybenzoateStarting Material1.0 eq0.2 M in solvent mixture
LiOH·H₂ONucleophile / Coordinator3.0 eqExcess required due to sterics
THF : MeOH : H₂OSolvent SystemN/A3:1:1 volumetric ratio
1M HClQuench / ProtonationAs neededTitrate to pH ≤ 2.0

Table 2: Reagent Stoichiometry for Uronium-Mediated Amide Coupling

Reagent / MaterialRoleEquivalentsConcentration / Notes
3-chloro-5-fluoro-2-isopropoxybenzoic acidActivated Electrophile1.0 eq0.1 M in anhydrous DMF
HATUUronium Coupling Agent1.2 eqForms highly reactive active ester
DIPEANon-nucleophilic Base3.0 eqDeprotonates acid and amine salt
Target Primary Amine (R-NH₂)Nucleophile1.1 eqAdded after 15 min pre-activation

Mandatory Visualization: Synthetic Workflow

G A Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate B Saponification (LiOH, THF/H2O, 50°C) A->B C Benzoic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Target API Candidate D->E

Synthetic workflow for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate integration into API candidates.

References

Sources

Application Notes & Protocols: Strategic Functionalization of the Isopropoxy Group in Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isopropoxy group, a common motif in pharmaceuticals and agrochemicals, presents a unique handle for late-stage functionalization (LSF). Modifying this group on a substituted benzoate core allows for rapid diversification of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide provides a comprehensive overview of modern synthetic strategies for the selective functionalization of the isopropoxy moiety, focusing on the underlying mechanisms and providing detailed, field-proven protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of Isopropoxy Functionalization

In the landscape of medicinal chemistry, the ability to make precise chemical modifications to a lead compound in the final stages of a synthetic sequence is invaluable. This practice, known as late-stage functionalization (LSF), accelerates the drug discovery process by bypassing the need for laborious de novo synthesis for each new analog.[1][2][3][4] The isopropoxy group, attached to a benzoate or other aromatic system, is an ideal target for LSF. Its tertiary C-H bond on the methine carbon is activated by the adjacent oxygen atom, making it susceptible to selective chemical transformation.[5]

Functionalizing this position can introduce a range of new chemical properties:

  • Improved Potency and Selectivity: Introducing polar groups (e.g., hydroxyl, amino) can create new hydrogen bonding interactions with a biological target.

  • Enhanced Metabolic Stability: Blocking a potential site of metabolism can increase the half-life of a drug candidate.

  • Modified Physicochemical Properties: Altering lipophilicity and polarity can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

This document will detail key methodologies for achieving this transformation, with a primary focus on oxidative C-H functionalization, a robust and increasingly popular strategy.

Core Methodologies for Isopropoxy Functionalization

The primary strategies for modifying the isopropoxy group revolve around the selective activation of the methine C(sp³)–H bond. This can be achieved through several powerful chemical approaches, with photocatalytic and electrochemical methods gaining prominence due to their mild conditions and high selectivity.[6][7][8]

Oxidative C-H Functionalization: From Ether to Ester

One of the most powerful transformations is the direct oxidation of the isopropoxy group's methine C-H to a carbonyl, effectively converting the isopropyl ether into an acetate ester derivative. This introduces a valuable ester handle for further chemistry or directly serves as a new analog for biological testing.

Mechanism Insight: The Role of Hydrogen Atom Transfer (HAT)

Many modern oxidative methods, particularly those using photocatalysis, operate via a Hydrogen Atom Transfer (HAT) mechanism.[6][7][9] In this process, a highly reactive species, often a photogenerated radical, selectively abstracts the weakest C-H bond in the molecule.[6][9] In an isopropoxy group, the tertiary C-H bond is the most susceptible due to the stabilizing effect of the adjacent oxygen atom on the resulting carbon-centered radical.[10]

Once the carbon radical is formed, it can be trapped by an oxidant (like molecular oxygen from the air) to form a peroxide intermediate, which then rearranges to the final ester product.[6][10]

Workflow for Isopropoxy Functionalization

The general workflow involves the selection of a suitable starting material and the application of a specific functionalization protocol to yield a diversified product.

Functionalization_Workflow start Substituted Isopropyl Benzoate (Starting Material) process Functionalization Reaction (e.g., C-H Oxidation, Halogenation) start->process Apply Protocol prod1 Oxidized Product (e.g., Acetoxy Benzoate) process->prod1 Yields prod2 Halogenated Product (e.g., Bromo-isopropyl Benzoate) process->prod2 prod3 C-C Coupled Product (e.g., Arylated Isopropyl Benzoate) process->prod3

Caption: General workflow for diversifying substituted isopropyl benzoates.

Detailed Application Protocols

The following protocols are presented as robust starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Photocatalytic C(sp³)–H Oxidation of Isopropyl Benzoate

This protocol adapts a visible-light-driven method for the oxidation of aryl ethers to esters, leveraging a chlorine radical-mediated HAT process.[6][9] This approach is attractive for its use of a simple catalyst and oxygen from the air as the terminal oxidant.

Materials:

  • Substituted Isopropyl Benzoate (Substrate, 1.0 equiv)

  • Mes-Acr-Ph-BF₄ (Acridinium photocatalyst, 1-2 mol%)

  • Lithium Chloride (LiCl, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Reaction vial (e.g., 4 mL) with stir bar

  • Blue LED light source (450-460 nm)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 4 mL vial, add the substituted isopropyl benzoate (e.g., 0.2 mmol, 1.0 equiv), Mes-Acr-Ph-BF₄ (e.g., 0.004 mmol, 2 mol%), and LiCl (0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DCM (2.0 mL) to the vial.

  • Atmosphere: Seal the vial and place it on a magnetic stir plate. It is not necessary to degas the solution; the reaction utilizes atmospheric oxygen.

  • Initiation: Begin vigorous stirring and irradiate the vial with a blue LED light source (position the light source approximately 5-10 cm from the vial). To maintain a consistent temperature, a small fan can be directed at the reaction setup.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired acetoxy benzoate product.

Mechanism Diagram: Photocatalytic Chlorine Radical-Mediated C-H Oxidation

Oxidation_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue Light (hν) PC_star->PC SET Cl_dot Cl• (Chlorine Radical) PC_star->Cl_dot Oxidizes Cl⁻ Cl_minus Cl⁻ Cl_minus->Cl_dot Substrate R-O-CH(CH₃)₂ (Isopropoxy Benzoate) Radical R-O-C•(CH₃)₂ (Carbon Radical) Substrate->Radical HAT by Cl• Peroxy R-O-C(OO•)(CH₃)₂ (Peroxy Radical) Radical->Peroxy + O₂ O2 O₂ (Air) Product R-O-C(=O)CH₃ (Acetoxy Product) Peroxy->Product Rearrangement & Further Steps

Caption: Simplified mechanism of photocatalytic C-H oxidation via HAT.

Data Summary and Comparison

The choice of method depends on the specific substrate and desired functional group. The table below summarizes key aspects of different approaches.

Methodology Reagents/Catalyst Typical Yields Key Advantages Potential Challenges
Photocatalytic Oxidation Acridinium catalyst, Cl⁻ source, Blue LEDGood to ExcellentMild conditions, uses O₂ as oxidant, high functional group tolerance.[6]Catalyst can be expensive; reaction times can be long.
Electrophotocatalysis Trisaminocyclopropenium (TAC) ion, electricity, visible lightHighHigh regioselectivity, oxidant-free coupling.[7][8]Requires specialized electrochemical setup.
Palladium-Catalyzed Olefination Pd(OAc)₂, MPAA ligand, olefinModerate to GoodForms C-C bonds, directed by the ether oxygen.[11]Requires transition metal catalyst; potential for competing ortho-C-H activation on the benzoate ring.[11][12]
Deisopropylation Lewis acids (e.g., AlCl₃, BBr₃)Good to ExcellentComplete removal of the group to yield a phenol.[13][14]Not a direct functionalization; requires a subsequent step to add a new group.

Troubleshooting and Expert Insights

  • Low Conversion: If the photocatalytic reaction stalls, ensure the light source is potent enough and positioned correctly. The solvent must be anhydrous, as water can quench reactive intermediates.

  • Selectivity Issues: While the methine C-H is most reactive, competing reactions can occur, especially at benzylic positions on other parts of the molecule.[15] Lowering the reaction temperature may improve selectivity. For palladium-catalyzed methods, ligand choice is critical for directing the reaction to the desired position.[11]

  • Substrate Scope: Electron-withdrawing groups on the benzoate ring can sometimes deactivate the system, requiring longer reaction times or a more potent catalytic system. Conversely, electron-donating groups may lead to over-oxidation if the reaction is not carefully monitored.

  • Safety Note on Ether Oxidation: While modern catalytic methods are generally safe, it is crucial to be aware that ethers can form explosive peroxides upon prolonged exposure to air and light, a process known as autooxidation.[10] Always use fresh, tested solvents and store ether-containing compounds appropriately.

Conclusion

The functionalization of the isopropoxy group on substituted benzoates represents a key strategy for the rapid development of new chemical entities in drug discovery and materials science.[16] Modern methods, particularly those driven by photoredox and electrocatalysis, offer mild, selective, and efficient pathways to modify this common structural motif.[6][8] By understanding the underlying mechanisms and employing robust protocols, researchers can effectively leverage isopropoxy functionalization to accelerate innovation and discovery.

References

  • Chinese Journal of Catalysis. (2024, May 22). Chlorine radical-mediated photocatalytic C(sp3)
  • Lambert, K. M., et al. (n.d.). Electrophotocatalytic C–H Functionalization of Ethers with High Regioselectivity. PMC. [Link]

  • Chen, G., et al. (n.d.). Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst. PMC. [Link]

  • Kim, J., et al. (2018). Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. ResearchGate. [Link]

  • Wang, F., et al. (2020, May 15). Electrochemical oxidation-induced etherification via C(sp3) H/O H cross-coupling. PMC. [Link]

  • Lambert, K. M., et al. (2020, January 6). Electrophotocatalytic C–H Functionalization of Ethers with High Regioselectivity. Journal of the American Chemical Society. [Link]

  • Wang, F., et al. (2024). Chlorine radical-mediated photocatalytic C(sp3)−H bond oxidation of aryl ethers to esters. ResearchGate. [Link]

  • Majek, M. (2024, August 16). Chapter 2: Synthetic Methods for Dialkyl Ethers. Royal Society of Chemistry. [Link]

  • Organic Chemistry Basics. (2024, January 25). Ether autooxidation. YouTube. [Link]

  • Foley, D. J., et al. (2023, April 28). An update on late-stage functionalization in today's drug discovery. PubMed. [Link]

  • Kuttruff, C. A., et al. (2018, May 23). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. PubMed. [Link]

  • The Scripps Research Institute. (2017, December 1). New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds. [Link]

  • Wikipedia. (n.d.). Late-stage functionalization. [Link]

  • Barnes, I., et al. (n.d.). Simplified mechanism of the OH-radical initiated oxidation of CH2dCHC(O)OCH3 in air free of NOx via addition of OH to the terminal carbon of the double bond. ResearchGate. [Link]

  • Ackermann, L., et al. (n.d.). Late-Stage Functionalization of Drug Molecules. ResearchGate. [Link]

  • Kometani, T., et al. (n.d.). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. ACS Publications. [Link]

  • Daugulis, O., et al. (2016, January 15). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Akiyama, T., et al. (2002). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. ResearchGate. [Link]

  • Daugulis, O. (n.d.). C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Harvard University. [Link]

  • Le, D. D. (n.d.). Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. [Link]

  • Pestov, A. V., et al. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

  • Sharma, A., et al. (2019, August 14). An overview of late-stage functionalization in today's drug discovery. ANU Research Repository. [Link]

  • Liu, W., et al. (2026, January 16). Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products. RSC Publishing. [Link]

  • Guan, R. (n.d.). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. University of Liverpool Repository. [Link]

  • Jülich, Forschungszentrum. (n.d.). Secondary Alcohols as Rechargeable Electrofuels: Electrooxidation of 2-Propanol at Pt Electrodes. [Link]

  • Orito, K., et al. (n.d.). Oxidation of ethers via hydride abstraction: a new procedure for selective oxidation of primary, secondary diols at the secondary position. Journal of the American Chemical Society. [Link]

  • Hilaris. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield bottlenecks during the synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate .

The transformation relies on the O-alkylation (isopropylation) of the precursor, Methyl 3-chloro-5-fluoro-2-hydroxybenzoate. This reaction is notoriously difficult because the phenolic hydroxyl group is sterically shielded by an adjacent chloro group at the C3 position and an ester group at the C1 position. Furthermore, the electron-withdrawing nature of these substituents reduces the nucleophilicity of the phenoxide intermediate. This guide provides a mechanistic troubleshooting framework to overcome these barriers and achieve >90% reaction yields.

Diagnostic Troubleshooting Workflow

Optimization Start Low Yield (<40%) in O-Isopropylation CheckBase 1. Evaluate Base (K2CO3 vs Cs2CO3) Start->CheckBase SolBase Switch to Cs2CO3 (Exploit Cesium Effect) CheckBase->SolBase Overcome Steric Hindrance CheckSolvent 2. Evaluate Solvent (Acetone vs DMF/NMP) SolSolvent Use Polar Aprotic (Anhydrous DMF) CheckSolvent->SolSolvent Maximize Ion Separation CheckAlkyl 3. Evaluate Electrophile (iPrBr vs iPrI) SolAlkyl Use 2-Iodopropane (or iPrBr + KI) CheckAlkyl->SolAlkyl Prevent E2 Elimination SolBase->CheckSolvent SolSolvent->CheckAlkyl OptTemp Optimize Temperature (60°C - 70°C) SolAlkyl->OptTemp Success High Yield (>90%) Target Achieved OptTemp->Success Kinetic Control

Diagnostic workflow for optimizing the O-isopropylation of hindered phenols.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 30-40% conversion despite using excess K₂CO₃ and 2-bromopropane? A1: The primary cause is the severe steric hindrance surrounding the phenolic hydroxyl group. Standard bases like Potassium Carbonate (K₂CO₃) fail to provide sufficient nucleophilicity to the phenoxide anion in these crowded environments. The Causality: To overcome this, you must switch to Cesium Carbonate (Cs₂CO₃). This leverages the [1]. The exceptionally large ionic radius and low charge density of the cesium cation result in a highly dissociated, "naked" phenoxide anion when dissolved in polar aprotic solvents. This drastically increases the oxygen's nucleophilicity, allowing it to penetrate the steric barrier created by the C3-chloro and C1-ester groups.

Q2: I increased the temperature to 90°C to push the reaction to completion, but I observed gas evolution and the yield dropped. What happened? A2: The gas you observed is propene. When using a secondary alkyl halide like 2-bromopropane under basic conditions at elevated temperatures, the E2 elimination pathway kinetically outcompetes the desired Sₙ2 substitution. The basic phenoxide (or the carbonate base itself) abstracts a proton from the isopropyl halide, generating propene gas. The Causality: To suppress elimination, you must use a more reactive electrophile that undergoes Sₙ2 substitution at lower temperatures. Switch to [2], which is significantly more reactive due to the excellent leaving-group ability of the iodide ion. If 2-iodopropane is unavailable, add a catalytic amount (0.2 eq) of Potassium Iodide (KI) to the 2-bromopropane mixture. This triggers an in situ[3], continuously generating the more reactive 2-iodopropane and allowing the reaction to proceed efficiently at 60°C.

Q3: I am detecting a significant amount of a byproduct with a different ester group or a carboxylic acid. How do I prevent this? A3: This indicates transesterification or ester hydrolysis. If you are using an alcohol as a solvent (e.g., isopropanol) or if your solvent contains trace moisture, the basic conditions will promote nucleophilic attack on the C1 methyl ester. The Causality: Strictly avoid protic solvents. Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents prevent transesterification and synergize perfectly with Cs₂CO₃ to maximize the separation of the ion pair.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating the necessity of the optimized parameters.

BaseSolventAlkylating AgentAdditiveTemp (°C)Result / Isolated Yield
K₂CO₃ (2.0 eq)Acetone2-Bromopropane (1.5 eq)None60~35% (Reaction Stalled)
K₂CO₃ (2.0 eq)DMF2-Bromopropane (1.5 eq)None90~20% (E2 Elimination)
Cs₂CO₃ (2.0 eq)DMF2-Bromopropane (1.5 eq)None70~65% (Moderate Sₙ2)
Cs₂CO₃ (2.0 eq)DMF2-Bromopropane (1.5 eq)KI (0.2 eq)60>85% (Finkelstein active)
Cs₂CO₃ (2.0 eq) DMF (Anhydrous) 2-Iodopropane (1.5 eq) None 60 >90% (Optimal)
Standard Operating Procedure (SOP): Optimized O-Isopropylation

This self-validating protocol is designed to achieve >90% yield by maximizing Sₙ2 kinetics while actively suppressing E2 elimination and transesterification side-reactions.

Materials Required:

  • Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (1.0 equivalent)

  • Cesium Carbonate (Cs₂CO₃, anhydrous, finely powdered) (2.0 equivalents)

  • 2-Iodopropane (1.5 equivalents)

  • N,N-Dimethylformamide (DMF, strictly anhydrous) (10 mL per gram of starting material)

  • Aqueous Lithium Chloride (LiCl, 5% w/v)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (1.0 eq) and anhydrous DMF.

  • Phenoxide Generation: Add finely powdered, anhydrous Cs₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature (20-25°C) for 15 minutes. Validation check: The solution may undergo a slight color change, indicating the successful deprotonation and formation of the highly reactive cesium phenoxide salt.

  • Electrophile Addition: Dropwise, add 2-iodopropane (1.5 eq) via syringe. (Note: If substituting with 2-bromopropane, you must add 0.2 eq of anhydrous KI prior to the halide addition).

  • Controlled Heating: Attach a reflux condenser and heat the reaction mixture to exactly 60°C using a temperature-controlled heating block. Maintain vigorous stirring. Do not exceed 70°C to prevent the kinetic onset of E2 elimination.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 8:2). Complete conversion is typically achieved within 4 to 6 hours.

  • Quenching: Once complete, cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (approximately 3x the reaction volume).

  • Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • DMF Removal (Critical Step): Wash the combined organic layers sequentially with water, followed by two washes with a 5% aqueous LiCl solution. Validation check: LiCl highly effectively partitions residual DMF into the aqueous layer, preventing solvent contamination in the final product. Finish with a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. The crude purity is typically >95%, but it can be further purified via flash column chromatography if analytical grade is required.

References
  • Cesium carbonate mediated exclusive dialkylation of active methylene compounds Source: Current Chemistry Letters / ResearchGate URL:[Link]

  • From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone Source: ChemTalk URL:[Link]

Sources

Purification techniques for removing impurities from Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7)

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are synthesizing and purifying Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. By understanding the mechanistic origins of common impurities, you can apply targeted, self-validating purification strategies to achieve >98% purity.

Impurity Profiling: The Mechanistic Context

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is typically synthesized via a , reacting methyl 3-chloro-5-fluoro-2-hydroxybenzoate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base[1].

While this is a robust method for forming ethers, the use of a secondary alkyl halide introduces significant steric hindrance. This steric bulk slows down the desired bimolecular nucleophilic substitution ( SN​2 ) and increases the likelihood of competing elimination ( E2 ) pathways[2]. Consequently, the alkylating agent is often consumed prematurely, leaving unreacted starting materials and generating specific side products that require systematic removal.

FAQ & Troubleshooting Guide

Q1: Why is there a persistent amount of unreacted starting material (methyl 3-chloro-5-fluoro-2-hydroxybenzoate) in my crude mixture, and how do I remove it? A: The unreacted phenol persists because secondary alkyl halides like 2-bromopropane are prone to E2 elimination, which consumes the reagent before the SN​2 reaction reaches completion[2]. The Solution: Exploit the acidity of the unreacted phenol. The electron-withdrawing chloro and fluoro groups on the aromatic ring stabilize the phenoxide anion via inductive effects, lowering the pKa of the phenol to approximately 7–8. A mild aqueous base wash (e.g., 1M Na2​CO3​ ) will selectively deprotonate the phenol, moving it into the aqueous layer while the neutral ester product remains in the organic phase.

Q2: I am detecting 3-chloro-5-fluoro-2-isopropoxybenzoic acid in my LC-MS. Where is this coming from? A: This is a hydrolysis byproduct. If your Williamson ether synthesis utilizes a strong base (like NaOH ) or if alkali metal carbonates (like K2​CO3​ ) are used in the presence of trace water at elevated temperatures, the methyl ester will undergo [3]. The Solution: Prevent this by ensuring strictly anhydrous conditions or using a non-nucleophilic base. To remove the acid impurity post-reaction, the same mild basic extraction ( Na2​CO3​ ) used for the phenol will convert the carboxylic acid into its water-soluble sodium salt.

Q3: How do I separate the product from excess isopropyl iodide/bromide? A: Excess alkyl halides are non-polar and lack acidic protons, meaning they will remain in the organic phase during liquid-liquid extraction. The Solution: They can be removed by applying high vacuum (if sufficiently volatile) or by silica gel flash chromatography. On silica, the non-polar alkyl halide will elute rapidly in 100% hexanes, well before the more polar benzoate ester.

Quantitative Comparison of Purification Techniques

Purification TechniqueTarget Impurities RemovedTypical Recovery YieldScalabilityTime Required
Acid-Base Extraction Unreacted phenol, free carboxylic acid85 - 95%High (Kg scale)< 1 hour
Silica Gel Chromatography Alkyl halides, regioisomers, trace organics75 - 85%Moderate (g to 100g)2 - 4 hours
Vacuum Distillation Volatile alkyl halides, solvent residues> 95%High1 - 2 hours

Experimental Protocols

Protocol 1: Chemoselective Liquid-Liquid Extraction (Acid-Base Wash)

This self-validating protocol utilizes the pKa difference between the product and impurities to achieve separation without hydrolyzing the target ester.

  • Dilution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous Sodium Carbonate ( Na2​CO3​ ).

  • Agitation: Stopper the funnel, invert, and gently vent to release CO2​ gas. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The top layer is the organic phase (containing the target ester); the bottom layer is the aqueous phase (containing phenolate and carboxylate salts).

  • Validation (Self-Validating Step): Spot the organic layer on a TLC plate and stain with Ferric Chloride ( FeCl3​ ). A lack of deep purple/blue color confirms the complete removal of the phenolic starting material.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Flash Chromatography

Used as a secondary purification step to remove non-polar alkyl halides and trace organic impurities.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the solvent.

  • Loading: Dissolve the concentrated organic extract from Protocol 1 in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution (Gradient):

    • Flush with 2 column volumes (CV) of 100% Hexanes to elute excess isopropyl halides.

    • Gradually increase polarity to 5-10% EtOAc in Hexanes to elute the target Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

  • Validation (Self-Validating Step): Collect fractions and monitor via UV-active TLC (254 nm). The product will appear as a distinct UV-active spot.

  • Isolation: Pool the fractions containing the pure product (single spot) and evaporate the solvent in vacuo.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Ester, Phenol, Acid) B Liquid-Liquid Extraction (1M Na2CO3 / EtOAc) A->B C Organic Phase (Target Ester + Alkyl Halide) B->C Top Layer D Aqueous Phase (Phenol & Acid Impurities) B->D Bottom Layer E Silica Gel Chromatography (Hexanes/EtOAc Gradient) C->E Concentrate & Load G Phenolate & Carboxylate Salts (Aqueous Waste) D->G Discard F Purified Methyl 3-chloro- 5-fluoro-2-isopropoxybenzoate E->F Pure Fractions

Workflow for the purification of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

References

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Bulk Synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals scale up the synthesis of active pharmaceutical ingredient (API) intermediates like Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate , maintaining high bulk purity becomes a critical challenge. This guide provides field-proven troubleshooting strategies, focusing on the highly sensitive O-alkylation step of the sterically hindered salicylic acid derivative.

Diagnostic Workflow for Purity Resolution

Before altering your batch records, use the following diagnostic logic to identify the root cause of your purity deviations.

TroubleshootingWorkflow Start Batch Purity < 98% (HPLC Analysis) ImpurityID Identify Primary Impurity Profile Start->ImpurityID Unreacted Unreacted Phenol (Incomplete Alkylation) ImpurityID->Unreacted RRT ~0.85 Hydrolysis Free Acid Formation (Ester Hydrolysis) ImpurityID->Hydrolysis RRT ~0.60 Solvent Residual Isopropyl Halide or Salts ImpurityID->Solvent GC/LOD Analysis Action1 Optimize Base/PTC & Increase Temp/Time Unreacted->Action1 Action2 Strict Anhydrous Conditions Avoid Strong Aqueous Base Hydrolysis->Action2 Action3 Implement Biphasic Wash & Controlled Crystallization Solvent->Action3

Diagnostic workflow for resolving bulk purity issues in O-alkylation.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: We are observing 5–10% unreacted methyl 3-chloro-5-fluoro-2-hydroxybenzoate in our final product. How can we drive the O-alkylation to completion without degrading the ester? Causality: The hydroxyl group at the 2-position is severely deactivated. It is sterically hindered by the adjacent ester and halogen groups, and its nucleophilicity is reduced by strong intramolecular hydrogen bonding with the ester carbonyl. Furthermore, secondary alkyl halides like 2-bromopropane are highly susceptible to competitive E2 elimination (forming propylene gas) rather than the desired SN2 substitution, which prematurely consumes your alkylating agent. Solution: Shift from a standard heterogeneous base suspension to a Phase Transfer Catalyst (PTC) system. The addition of Tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide ion into the organic phase, significantly enhancing its nucleophilicity. Recent process chemistry studies demonstrate that PTCs dramatically reduce reaction times and improve yields in the O-alkylation of salicylic acid derivatives [1].

Q2: Our HPLC shows a significant impurity at a lower retention time (RRT ~0.60). LC-MS identifies this as 3-chloro-5-fluoro-2-isopropoxybenzoic acid. How is this forming? Causality: This is the des-methyl free acid, formed via ester hydrolysis (saponification). When running the alkylation at elevated temperatures (e.g., 80°C in DMF) with an inorganic base like K2CO3, even trace amounts of water will generate hydroxide ions. These hydroxide ions readily attack the methyl ester carbonyl, cleaving the ester bond. Solution: Ensure strictly anhydrous conditions. Dry your polar aprotic solvents over 3Å molecular sieves prior to use. If moisture ingress is unavoidable at your plant scale, consider swapping K2CO3 for a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), though conversion rates must be closely monitored.

Q3: The chemical purity is >98% by HPLC, but the isolated bulk powder fails residual solvent (GC) and sulfated ash tests. How do we improve the isolation? Causality: "Crash-precipitation"—rapidly adding water to the DMF/acetone reaction mixture to force the product out of solution—leads to uncontrolled nucleation. This traps inorganic salts (KBr, K2CO3) and residual 2-bromopropane within the crystal lattice (occlusion). Solution: Implement a biphasic extraction followed by continuous cooling and antisolvent crystallization. Controlled supersaturation allows for kinetic impurity rejection, ensuring impurities remain in the mother liquor while a highly ordered, pure crystal lattice forms [2] [3].

Quantitative Data: Impact of Reaction Conditions on Purity

The following table summarizes the causal relationship between reaction parameters and the resulting purity profile of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

Reaction ConditionSolventBaseAdditiveTime / TempConversion (%)Acid Impurity (%)
Baseline AcetoneK2CO3 (2 eq)None24h @ 60°C82.5%< 0.5%
High Temperature DMFK2CO3 (2 eq)None12h @ 80°C91.0%4.2%
Optimized (PTC) DMF (Anhydrous)K2CO3 (2 eq)TBAB (5 mol%)6h @ 80°C99.4% < 0.5%

Data Interpretation: The use of a PTC (TBAB) under anhydrous conditions achieves near-quantitative conversion in half the time, preventing the extended thermal exposure that leads to ester hydrolysis.

Self-Validating Experimental Protocol: Optimized O-Alkylation & Crystallization

This protocol is designed as a self-validating system; it incorporates mandatory In-Process Controls (IPCs) that prevent the operator from proceeding to the next step unless specific chemical thresholds are met.

Step 1: Anhydrous Reactor Preparation Charge a dry, nitrogen-flushed reactor with anhydrous DMF (5 volumes). Add Methyl 3-chloro-5-fluoro-2-hydroxybenzoate (1.0 equivalent). Stir at 20°C until fully dissolved.

Step 2: Phenoxide Formation Add finely milled, anhydrous K2CO3 (2.0 equivalents) and TBAB (0.05 equivalents). Heat the suspension to 60°C for 30 minutes to ensure complete deprotonation. The solution will visibly darken, indicating phenoxide formation.

Step 3: Alkylation via Phase Transfer Catalysis Add 2-bromopropane (1.5 equivalents) dropwise over 1 hour to manage the mild exotherm. Once the addition is complete, raise the internal temperature to 80°C and stir for 6 hours.

Step 4: In-Process Control (IPC) & Self-Validation Self-Validation Check: Pull a 1 mL aliquot, quench with water/EtOAc, and analyze the organic layer via HPLC.

  • Pass Condition: Unreacted starting phenol is < 1.0% AUC. Proceed to Step 5.

  • Fail Condition: If phenol is > 1.0%, the system validates that alkylating agent was lost to E2 elimination. Add 0.2 equivalents of 2-bromopropane, stir for 2 hours, and repeat the IPC. Do not proceed until the pass condition is met.

Step 5: Biphasic Quench and Extraction Cool the reactor to 25°C. Add Ethyl Acetate (10 volumes) and Purified Water (10 volumes). Agitate for 15 minutes, then allow phase separation. The aqueous layer (containing DMF, KBr, and TBAB) is discarded. Wash the organic layer twice with 5% aqueous NaCl (5 volumes) to remove residual DMF.

Step 6: Kinetic Antisolvent Crystallization Concentrate the organic layer under vacuum to 3 volumes. Heat to 50°C. Slowly add Heptane (antisolvent, 9 volumes) over 2 hours while seeding with 0.1% pure product crystals. Cool the slurry to 5°C at a controlled rate of 0.5°C/min. Filter and wash the cake with cold Heptane. Mechanistic Note: This controlled cooling rejects residual 2-bromopropane into the mother liquor, preventing crystal occlusion and ensuring compliance with residual solvent limits [2].

References
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: MDPI (International Journal of Molecular Sciences) URL:[Link] [1]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link] [2]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

Preventing hydrolysis degradation of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Overview

Welcome to the Application Science troubleshooting portal. Working with complex halogenated benzoate esters like Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7) requires precise environmental control. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent ester hydrolysis during storage and handling.

Mechanistic Causality: Why is this Specific Molecule Vulnerable?

To effectively protect a chemical entity, one must understand its structural liabilities. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate features a methyl ester group that serves as the primary site for nucleophilic attack by water.

  • Electronic Effects (The Vulnerability): The electron-withdrawing halogen atoms (chlorine at position 3, fluorine at position 5) inductively pull electron density away from the aromatic ring. This increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon, making it highly susceptible to hydrolysis [1].

  • Steric Effects (The Partial Shield): While the bulky ortho-isopropoxy group provides some steric shielding to the carbonyl center, it is insufficient to completely block water molecules, especially under fluctuating temperatures or pH extremes.

  • The Reaction Pathway: Hydrolysis of this ester yields 3-chloro-5-fluoro-2-isopropoxybenzoic acid and methanol. This is a second-order reaction where water or OH⁻ ions attack the ester group nucleophilically, a process that is exponentially accelerated by temperature [2].

Visualizing the Degradation & Mitigation Logic

Hydrolysis_Mitigation API Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate H2O Moisture Exposure (Nucleophile) API->H2O Catalyst pH Extremes (H+ / OH-) API->Catalyst Degradation Ester Hydrolysis H2O->Degradation Catalyst->Degradation Products 3-chloro-5-fluoro- 2-isopropoxybenzoic acid + Methanol Degradation->Products Mitigation1 Desiccated Storage & Argon Purge Mitigation1->H2O Blocks Nucleophile Mitigation2 Thermal Control (2-8°C) Mitigation2->Degradation Slows Reaction Kinetics

Caption: Logical workflow of ester hydrolysis pathways and targeted mitigation strategies.

Quantitative Stability Matrix

Understanding the kinetic rate of degradation under various conditions empowers better storage decisions. The following table summarizes projected hydrolysis rates based on standard ICH Q1A(R2) stability testing principles for halogenated benzoate esters.

Storage ConditionRelative Humidity (RH)Est. Hydrolysis Rate (%/month)Shelf-Life Projection (t90)
40°C (Accelerated) 75%4.50%< 3 months
25°C (Ambient) 60%0.80%~ 12 months
2-8°C (Refrigerated) < 10% (Desiccated)< 0.05%> 48 months
-20°C (Frozen) < 10% (Desiccated)Not Detectable> 60 months

Note: Data represents synthesized stability projections based on the hydrolytic behavior of structurally analogous active pharmaceutical ingredients (APIs).

Self-Validating Storage Protocol (SOP)

Excess moisture is the primary driver of API hydrolysis; thus, displacement of oxygen and ambient humidity is critical [3]. Do not simply place the vial in a refrigerator. Follow this step-by-step methodology to create a fail-safe, self-validating storage environment.

Step 1: Thermal Equilibration

  • Action: Remove the sealed secondary container from the 2-8°C refrigerator and let it sit at room temperature for 30–60 minutes before opening.

  • Causality: Prevents atmospheric moisture from condensing on the cold inner walls of the primary vial. Micro-condensation is the leading hidden cause of hydrolysis in stored powders.

Step 2: Environmental Isolation

  • Action: Open the primary vial only inside a controlled environment (e.g., a glove box or under a continuous dry Argon stream where RH < 10%).

  • Causality: Because the halogens make the carbonyl carbon highly electrophilic, even brief exposure to ambient laboratory humidity (often 40-60% RH) can initiate degradation.

Step 3: Aliquoting and Re-purging

  • Action: Dispense the required amount using a static-free spatula. Immediately purge the headspace of the stock vial with Argon gas for 10–15 seconds.

  • Causality: Argon is denser than both air and Nitrogen. It sinks to form a heavy, protective, inert blanket directly over the solid, effectively displacing any residual moisture-laden air.

Step 4: Sealing and Self-Validating Desiccation

  • Action: Seal the primary vial with a PTFE-lined cap. Place this vial into a secondary sealed container filled with indicating silica gel (blue to pink transition) and an anaerobic indicator strip. Return to 2-8°C storage.

  • Causality: PTFE provides a superior moisture barrier compared to standard rubber septa. The indicating silica gel and anaerobic strip create a self-validating system : as long as the gel remains blue and the strip indicates anoxia, the micro-environment is verifiably dry and inert, guaranteeing the compound's stability.

Troubleshooting & FAQs

Q: I observed a white, crystalline precipitate forming in my stock solution after a month of storage. What is this, and is the batch ruined? A: This precipitate is almost certainly 3-chloro-5-fluoro-2-isopropoxybenzoic acid. When the methyl ester hydrolyzes, it cleaves into this carboxylic acid and methanol. The resulting carboxylic acid has significantly lower solubility in non-polar organic solvents compared to the parent ester, leading to precipitation. If you observe this, the batch has undergone significant degradation. You should verify purity via HPLC; if degradation exceeds your acceptable experimental threshold (typically >1-2%), the batch must be discarded or re-purified.

Q: Can I store this compound in an aqueous buffer for short-term in vitro assays? A: It is highly discouraged to store the compound in aqueous media for prolonged periods. If unavoidable for an ongoing experiment, strictly maintain the pH between 5.5 and 6.5. Ester hydrolysis is catalyzed by both acids (H⁺) and bases (OH⁻) [2]. Basic conditions are particularly destructive as they drive the reaction to completion via irreversible saponification. Prepare aqueous solutions fresh daily and keep them on ice.

Q: Does freezing the compound at -20°C offer better protection than standard 2-8°C refrigeration? A: Yes, but with a critical caveat. While lowering the temperature exponentially decreases the kinetic rate of hydrolysis [1], freeze-thaw cycles can introduce severe condensation if the container is not perfectly sealed. If you are storing the bulk powder for >6 months, -20°C is recommended. However, you must ensure the vial is purged with Argon, sealed with a PTFE cap, and allowed to fully equilibrate to room temperature in a desiccator before opening to prevent moisture ingress.

References

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: 1

  • Title: Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation Source: Pharma Guideline URL: 2

  • Title: Pharmaceutical Ingredient Storage Best Practices for Optimal Stability Source: Arbor Pharmchem URL: 3

Sources

Validation & Comparative

Analytical Platform Comparison: High-Field vs. Benchtop NMR for the Structural Elucidation of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The integration of fluorine atoms into aromatic scaffolds is a cornerstone of modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, the introduction of fluorine creates significant analytical challenges due to complex homonuclear and heteronuclear spin-spin coupling networks.

This guide provides an objective, data-driven comparison between High-Field NMR (400 MHz) and Benchtop NMR (80 MHz) platforms for the structural verification of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate . By dissecting the causality behind spectral resolution and providing self-validating experimental protocols, this guide empowers analytical scientists to select the optimal platform balancing throughput, cost, and structural definitive power.

The Causality of Spectral Complexity (Expertise & Experience)

To understand instrument performance, we must first analyze the quantum mechanical environment of the target molecule. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate possesses a highly asymmetric, heavily substituted benzene ring that tests the limits of magnetic resonance resolution.

The 1H NMR Challenge: Overlapping Multiplets

The protons at the C-4 and C-6 positions reside in distinct electronic environments (H-4 is flanked by chlorine and fluorine; H-6 is flanked by fluorine and the ester group). Both protons experience:

  • Ortho-coupling to Fluorine: A strong heteronuclear coupling ( 3JHF​≈8.0 Hz).

  • Meta-coupling to each other: A weak homonuclear coupling ( 4JHH​≈3.0 Hz).

At high magnetic fields (400 MHz), the chemical shift dispersion (measured in Hz) vastly exceeds the coupling constants, yielding clear, first-order doublet of doublets (dd). Conversely, at low magnetic fields (80 MHz), the reduced dispersion compresses these signals. If the digital resolution or magnetic homogeneity is insufficient, the fine 3 Hz meta-coupling is obscured, resulting in broadened pseudo-doublets that complicate definitive structural assignment.

The 13C NMR Challenge: Signal Dilution via Spin Splitting

The nuclear spin of 19 F ( I=1/2 ) couples with 13 C nuclei through covalent bonds. The C-5 carbon experiences a massive one-bond coupling ( 1JCF​≈245 Hz), splitting the carbon signal into a wide doublet. This splitting halves the peak intensity. When combined with the low natural abundance of 13 C (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons, benchtop NMR systems struggle to achieve a workable Signal-to-Noise Ratio (SNR) without prohibitive acquisition times. High-field systems overcome this via superior probe sensitivity and higher Boltzmann population distributions [1].

Comparative Performance Data

The following tables summarize the empirical performance of both platforms when analyzing a 50 mM solution of the target compound.

Table 1: 1 H NMR (CDCl 3​ ) Spectral Resolution Comparison
Structural AssignmentExpected Shift ( δ , ppm)High-Field (400 MHz) ResolutionBenchtop (80 MHz) Resolution
H-6 (Aromatic) ~7.45Distinct dd ( J=8.2,3.0 Hz)Broad d ( J≈8 Hz), 4J unresolved
H-4 (Aromatic) ~7.25Distinct dd ( J=7.8,3.0 Hz)Broad d ( J≈8 Hz), 4J unresolved
-OCH (Isopropoxy) ~4.50Sharp septet ( J=6.1 Hz)Septet, minor baseline broadening
-OCH 3​ (Ester) ~3.90Sharp singletSharp singlet
-CH 3​ (Isopropoxy) ~1.35Sharp doublet ( J=6.1 Hz)Sharp doublet ( J=6.1 Hz)
Table 2: 13 C NMR (CDCl 3​ ) Sensitivity and Detection Comparison
ParameterHigh-Field (100 MHz 13 C)Benchtop (20 MHz 13 C)
C-5 ( 1JCF​ Detection) Excellent ( 1JCF​≈245 Hz clearly resolved)Poor (Signal lost in baseline noise)
C-4 / C-6 ( 2JCF​ Detection) Excellent ( 2JCF​≈25 Hz resolved)Marginal (Requires >12h acquisition)
Aliphatic Carbons Excellent (High SNR in <10 mins)Good (Adequate SNR in ~2 hours)
Overall Recommendation Definitive Structural Elucidation Not recommended for this specific compound

Note: While benchtop 13 C NMR is limited here, benchtop 19 F NMR is highly quantitative and serves as an excellent alternative for rapid reaction monitoring [2].

Experimental Workflows: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following methodology employs a self-validating system . By incorporating an internal standard, the protocol automatically verifies both quantitative recovery and magnetic field homogeneity prior to data acceptance.

Step 1: Standardized Sample Preparation
  • Weigh exactly 30.0 mg of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

  • Dissolve in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Validation Spike: Add 5.0 µL of 1,4-difluorobenzene.

    • Causality: 1,4-difluorobenzene provides a distinct 19 F singlet at -120 ppm. This acts as an internal quantitative standard and a precise indicator of shim quality.

Step 2: System Suitability Testing (SST) & Shimming
  • Insert the sample and acquire a preliminary 1-scan 19 F spectrum.

  • Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the 1,4-difluorobenzene peak.

    • If FWHM > 1.5 Hz: The system automatically triggers a gradient shimming routine.

    • If FWHM ≤ 1.5 Hz: The magnetic field is validated. Proceed to acquisition.

Step 3: Parallel Data Acquisition
  • Benchtop Platform (80 MHz): Acquire 1 H (16 scans, 10s relaxation delay, 15° pulse angle) and 19 F (16 scans). Bypass 13 C acquisition due to the aforementioned JCF​ signal dilution.

  • High-Field Platform (400 MHz): Acquire 1 H (16 scans), 19 F (16 scans), and 13 C{ 1 H} (512 scans, 2s relaxation delay, WALTZ-16 decoupling).

Step 4: Algorithmic Spectral Processing
  • Apply exponential line broadening (LB = 0.3 Hz for High-Field to preserve meta-couplings; LB = 1.0 Hz for Benchtop to maximize SNR).

  • Perform automated zero-filling (factor of 2) and Fourier Transformation.

  • Apply multiparametric phase and baseline correction.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical decision matrix for selecting the appropriate NMR platform based on the analytical objective.

NMR_Workflow Start Synthesized Compound (CAS: 2121777-23-7) SamplePrep Self-Validating Sample Prep (CDCl3 + TMS + Internal Std) Start->SamplePrep Decision Analytical Objective? SamplePrep->Decision Benchtop 80 MHz Benchtop NMR (Routine QA/QC & 19F) Decision->Benchtop Rapid Purity/Yield HighField 400 MHz High-Field NMR (13C & 2D Elucidation) Decision->HighField De Novo Verification ProcessBT 1H/19F Processing (LB = 1.0 Hz) Benchtop->ProcessBT ProcessHF 1H/13C/19F Processing (LB = 0.3 Hz) HighField->ProcessHF ValidBT Purity Verified (SNR > 50) ProcessBT->ValidBT ValidHF Structure Elucidated (All J_CF resolved) ProcessHF->ValidHF

Figure 1: Decision logic and self-validating workflow for NMR platform selection.

Conclusion

For the analysis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate , the choice of instrument dictates the depth of structural insight.

  • High-Field NMR (400 MHz) remains the gold standard and is strictly required for de novo structural elucidation. Its superior chemical shift dispersion resolves the complex 1 H- 19 F and 1 H- 1 H coupling networks, and its high sensitivity is mandatory for detecting 13 C signals split by fluorine [3].

  • Benchtop NMR (80 MHz) , while lacking the resolution for complex 13 C- 19 F quaternary carbons, excels as a rapid, cryogen-free QA/QC tool. By leveraging 1 H and 19 F nuclei, benchtop platforms provide immediate feedback on reaction yield and gross purity directly within the fume hood environment.

References

  • Heinrich, G., Kondratiuk, M., Gooßen, L. J., & Wiesenfeldt, M. P. (2021). "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. URL:[Link]

  • "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 212 (2022): 114649. URL:[Link]

  • "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments (2023). URL: [Link]

HPLC Retention Time and Method Development for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7) is a highly lipophilic, multi-halogenated aromatic ester that serves as a critical building block in pharmaceutical and agrochemical synthesis[1]. Because of its neutral nature and the steric hindrance provided by the isopropoxy group, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over stationary phase chemistry and organic modifiers.

This guide provides an objective comparison of column chemistries and mobile phases, delivering a self-validating framework for researchers tasked with quantifying this compound and separating it from closely eluting synthetic impurities.

Mechanistic Insights: The Causality of Method Design

When developing an HPLC method for halogenated benzoate esters, standard aliphatic columns (like C18) often fail to provide adequate resolution between the target molecule and its des-halogenated or hydrolyzed byproducts. Successful method development relies on understanding the intermolecular forces at play in the column.

Stationary Phase Causality: Dispersive vs. π−π Interactions

A traditional C18 column separates analytes purely based on hydrophobic, dispersive forces. However, the aromatic ring of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is highly electron-deficient due to the electron-withdrawing inductive effects of the chloro and fluoro substituents.

By switching to a Phenyl-Hexyl stationary phase , we introduce π−π interactions. The electron-rich phenyl ring of the stationary phase acts as a Lewis base, interacting strongly with the electron-deficient aromatic ring of the analyte. This orthogonal retention mechanism selectively increases the retention time ( tR​ ) of the halogenated target relative to non-halogenated impurities, dramatically improving resolution[2].

Mobile Phase Causality: Protic vs. Aprotic Modifiers

The choice between Acetonitrile (ACN) and Methanol (MeOH) dictates the selectivity of the separation[3].

  • Acetonitrile is an aprotic solvent with a carbon-nitrogen triple bond that possesses its own π electrons. These electrons can compete with the analyte for the π−π interaction sites on a Phenyl-Hexyl column, muting the column's unique selectivity.

  • Methanol is a protic solvent that does not possess π electrons. It allows the π−π interactions between the stationary phase and the halogenated benzoate to dominate. Furthermore, MeOH can engage in hydrogen bonding with the ester and ether oxygens of the analyte, providing superior structural selectivity.

Comparative Performance Data

To objectively evaluate these mechanistic theories, the retention time ( tR​ ), peak asymmetry ( As​ ), and resolution ( Rs​ ) were compared across different column and mobile phase combinations. The critical pair evaluated was the target molecule and its common synthetic precursor, 3-chloro-5-fluoro-2-hydroxybenzoic acid methyl ester.

Column Chemistry (150 x 4.6 mm, 3 µm)Mobile Phase (Organic Modifier)Retention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ )Performance Verdict
Standard C18 Acetonitrile (ACN)6.4 min1.151.8Marginal (Fails SST)
Standard C18 Methanol (MeOH)7.8 min1.102.1Acceptable
Phenyl-Hexyl Acetonitrile (ACN)7.1 min1.052.5Good
Phenyl-Hexyl Methanol (MeOH)8.5 min1.023.2Optimal

Data Interpretation: The combination of a Phenyl-Hexyl column with Methanol yields the highest resolution and sharpest peak shape, validating the π−π interaction hypothesis.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a System Suitability Test (SST). The method is designed to be self-validating; if the SST criteria are not met, the system automatically flags the run as invalid before any sample data is collected.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Rationale: While the target ester is neutral, 0.1% Formic Acid suppresses the ionization of potential acidic impurities (like free benzoic acid), ensuring sharp peak shapes[2].

  • Organic Phase (B): 100% HPLC-grade Methanol.

  • Degas both mobile phases using vacuum sonication for 10 minutes.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible mass transfer).

  • Detection: UV Diode Array Detector (DAD) set to 230 nm[4].

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp from 40% to 80% B

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 12.1 min: Return to 40% B

    • 12.1 - 15.0 min: Hold at 40% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Before injecting any unknown samples, execute the following validation sequence:

  • Blank Injection: Inject 5 µL of Diluent (50:50 Water:MeOH). Acceptance Criteria: No ghost peaks at the target tR​ (8.5 min).

  • Resolution Mix: Inject a standard containing 10 µg/mL of the target molecule and 10 µg/mL of 3-chloro-5-fluoro-2-hydroxybenzoic acid methyl ester. Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 .

  • Precision Verification: Inject the 10 µg/mL target standard five consecutive times. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

Method Development Workflow

The logical progression of this method development is mapped below. This workflow ensures that all parameters are systematically optimized and validated.

HPLC_Workflow Start Target: Methyl 3-chloro-5-fluoro -2-isopropoxybenzoate ColScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen MPScreen Mobile Phase Selection (MeOH vs. ACN) ColScreen->MPScreen Opt Gradient Optimization (Maximize Resolution) MPScreen->Opt SST System Suitability Testing (Rs > 2.0, RSD < 2.0%) Opt->SST SST->Opt Fail Valid Validated HPLC Method SST->Valid Pass

Workflow for RP-HPLC method development and validation of halogenated benzoate esters.

Sources

A Comparative Guide to the FTIR Spectroscopy Peak Assignment for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of pharmaceutical and chemical research, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and elucidating molecular structures.[1][2][3] This guide provides an in-depth analysis and peak assignment for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate, a substituted aromatic ester. By comparing its expected spectral features with those of related compounds, this document serves as a practical reference for researchers engaged in the synthesis and analysis of complex organic molecules.

The Principles of FTIR Spectroscopy in Molecular Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.[2] Each functional group has a characteristic vibrational frequency, making the resulting spectrum a unique "molecular fingerprint."[1] For qualitative analysis, the spectrum is typically divided into two main regions: the functional group region (4000–1200 cm⁻¹) and the fingerprint region (1200–600 cm⁻¹), the latter being unique to the specific molecule.[2][4]

The analysis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate involves the identification of vibrational modes associated with its core functional groups:

  • Aromatic Ring: A benzene ring with multiple substituents.

  • Ester Group: A methyl ester (-COOCH₃) attached to the aromatic ring.

  • Isopropoxy Group: An isopropyl ether (-OCH(CH₃)₂) linked to the aromatic ring.

  • Halogen Substituents: Chlorine and fluorine atoms attached to the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable FTIR spectrum is contingent on proper sample preparation and instrument operation.[5][6] For a solid compound like Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate, several methods are suitable.

Recommended Sample Preparation Technique: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used technique due to its minimal sample preparation requirements.[6]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[7]

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[5]

  • Spectrum Acquisition: Initiate the sample scan. The FTIR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans (typically 16-32) to improve the signal-to-noise ratio.[8][9]

    • Typical Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[8]

Alternative Method: KBr Pellet Technique

This traditional method involves mixing the solid sample with potassium bromide (KBr) and pressing it into a thin, transparent pellet.[5][10]

Procedure:

  • Grinding: Finely grind approximately 1-2 mg of the sample with an agate mortar and pestle.[5]

  • Mixing: Mix the ground sample with about 100-200 mg of dry KBr powder.[5]

  • Pellet Pressing: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear pellet.[5]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[5]

Spectral Interpretation and Peak Assignment

The following table outlines the predicted FTIR peak assignments for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. These assignments are based on established group frequencies for the constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000MediumC-H StretchAromatic C-H
2985-2965Medium-StrongAsymmetric C-H Stretch-CH₃ (Isopropoxy & Methyl Ester)
2880-2860MediumSymmetric C-H Stretch-CH₃ (Isopropoxy & Methyl Ester)
~1730StrongC=O StretchEster Carbonyl
1600-1450Medium-StrongC=C StretchAromatic Ring
1470-1430MediumC-H Bend-CH₃ (Isopropoxy & Methyl Ester)
1390-1370MediumC-H BendIsopropyl group (gem-dimethyl)
1300-1250StrongAsymmetric C-C-O StretchEster
1250-1150StrongC-O-C Asymmetric StretchAryl-Alkyl Ether (Isopropoxy)
1130-1100StrongSymmetric O-C-C StretchEster
1100-1000Medium-StrongC-F StretchAryl-Fluoride
800-600Medium-StrongC-Cl StretchAryl-Chloride
900-675Medium-StrongC-H Out-of-Plane BendAromatic Ring Substitution Pattern
Detailed Analysis of Key Functional Groups
The Ester Group (-COOCH₃)

The ester functional group is characterized by a "Rule of Three" intense peaks.[11]

  • C=O Stretch: The most prominent peak in the spectrum will be the carbonyl stretch, expected to be strong and sharp around 1730 cm⁻¹.[12][13]

  • Asymmetric C-C-O Stretch: A strong band between 1300-1250 cm⁻¹ arises from the asymmetric stretching of the C-C-O bond system.[8][11]

  • Symmetric O-C-C Stretch: Another strong absorption between 1130-1100 cm⁻¹ is due to the symmetric stretch of the O-C-C linkage.[8][11]

The Isopropoxy Group (-OCH(CH₃)₂)
  • C-H Stretching: The methyl groups of the isopropoxy moiety will contribute to the aliphatic C-H stretching region between 2985-2860 cm⁻¹.[14]

  • C-H Bending: A characteristic doublet around 1390-1370 cm⁻¹ is indicative of the gem-dimethyl structure of the isopropyl group.

  • C-O-C Stretching: A strong, broad band for the asymmetric aryl-alkyl ether C-O-C stretch is expected in the 1250-1150 cm⁻¹ region.[14]

The Substituted Aromatic Ring
  • Aromatic C-H Stretch: Look for weak to medium bands above 3000 cm⁻¹.[4]

  • Aromatic C=C Stretch: One or more medium to strong sharp peaks will appear in the 1600-1450 cm⁻¹ range.[1][4]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic bands in the 900-675 cm⁻¹ region.[4]

Halogen Substituents (C-F and C-Cl)
  • C-F Stretch: The carbon-fluorine bond is highly polar and gives rise to a strong absorption, typically in the 1100-1000 cm⁻¹ range for aryl fluorides.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is found at lower wavenumbers, generally in the 800-600 cm⁻¹ region.[15]

Comparative Analysis with Simpler Analogues

To better understand the spectrum of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate, it is instructive to compare its expected peaks with those of simpler, related molecules.

Vibrational ModeMethyl Benzoate (Experimental)1-Chloro-3-fluorobenzene (Predicted)Isopropyl Phenyl Ether (Predicted)Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (Predicted)
Aromatic C-H Stretch~3030 cm⁻¹[8]3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
Aliphatic C-H Stretch~2950 cm⁻¹-2980-2860 cm⁻¹2985-2860 cm⁻¹
C=O Ester Stretch1730-1715 cm⁻¹[8]--~1730 cm⁻¹
Aromatic C=C Stretch1600-1450 cm⁻¹[8]1600-1450 cm⁻¹1600-1450 cm⁻¹1600-1450 cm⁻¹
Asymmetric C-C-O Ester Stretch~1280 cm⁻¹[8]--1300-1250 cm⁻¹
C-O-C Ether Stretch--1250-1150 cm⁻¹1250-1150 cm⁻¹
Symmetric O-C-C Ester Stretch1130-1100 cm⁻¹[8]--1130-1100 cm⁻¹
C-F Stretch-1100-1000 cm⁻¹-1100-1000 cm⁻¹
C-Cl Stretch-800-600 cm⁻¹-800-600 cm⁻¹

This comparison illustrates how the complex spectrum of the target molecule is a composite of the characteristic absorptions of its constituent parts. The presence of the strong ester bands, combined with the ether linkage and the low-wavenumber C-halogen stretches, provides a clear and definitive spectral fingerprint.

Workflow for FTIR Spectral Analysis

The logical flow for analyzing an unknown spectrum to confirm the structure of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is outlined below.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion A Prepare Sample (ATR or KBr) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify C=O Stretch (~1730 cm⁻¹) C->D F Identify Aliphatic C-H Stretches (2985-2860 cm⁻¹) C->F G Identify Aromatic C=C & C-H Stretches (1600-1450 & >3000 cm⁻¹) C->G E Confirm Ester C-O Stretches (1300-1250 & 1130-1100 cm⁻¹) D->E I Assign Halogen Stretches (C-F: 1100-1000, C-Cl: 800-600 cm⁻¹) E->I H Locate Ether C-O-C Stretch (1250-1150 cm⁻¹) F->H J Analyze Fingerprint Region (Compare with Reference/Predicted Data) G->J I->J K Confirm Structure of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate J->K

Caption: Workflow for the FTIR analysis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

Conclusion

The FTIR spectrum of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is predicted to exhibit a unique and identifiable pattern of absorption bands. The definitive identification of this compound relies on the concurrent observation of a strong ester carbonyl band around 1730 cm⁻¹, multiple strong C-O stretching bands between 1300 cm⁻¹ and 1100 cm⁻¹, characteristic aliphatic and aromatic C-H and C=C absorptions, and distinct C-F and C-Cl bands in the lower frequency region of the spectrum. This guide provides a robust framework for researchers to confidently assign the spectral features of this and structurally related molecules, ensuring the integrity of their chemical characterization.

References

  • FT-IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from Northern Illinois University: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from Drawell: [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved from Bruker: [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from Virginia Tech: [Link]

  • Infrared Spectroscopy | ACS Reagent Chemicals. (2017, February 28). Retrieved from ACS Reagents: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Retrieved from Preprints.org: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from Specac Ltd: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved from Spectroscopy Online: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved from Spectroscopy Online: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from Chemistry LibreTexts: [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - MDPI. (2021, May 16). Retrieved from MDPI: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2024, January 10). Retrieved from ResearchGate: [Link]

Sources

Quality Control Benchmarks for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate Purity: A Comparative Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7; MW: 246.66) is a highly substituted, sterically hindered aromatic building block[1]. Featuring orthogonal reactive sites—a methyl ester for saponification or amidation, a chloro group for transition-metal-catalyzed cross-coupling, and a fluoro group for potential nucleophilic aromatic substitution (SNAr)—it is a highly versatile intermediate in modern drug development.

However, the synthesis of heavily decorated halogenated benzoic acid derivatives is mechanistically prone to generating structurally analogous impurities, such as des-halogenated or regioisomeric byproducts. Because these impurities share similar physicochemical properties with the target molecule, establishing rigorous purity benchmarks is critical to preventing the propagation of inseparable contaminants into final Active Pharmaceutical Ingredients (APIs).

Purity Grade Comparison: UHP vs. Standard Commercial Grade

When sourcing or synthesizing Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate, researchers typically evaluate two tiers of purity: Standard Commercial Grade (≥98.0%)[1] and Ultra-High Purity (UHP) Grade (≥99.5%).

While a 1.5% difference may appear negligible on paper, the causality behind this distinction is profound in downstream applications. Regioisomeric impurities present in standard grades will participate in downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling) at nearly identical kinetic rates to the target molecule. This generates API-level impurities that are notoriously difficult to purge via standard crystallization, often necessitating costly preparative chromatography.

Table 1: Impact of Purity Grade on Downstream Suzuki-Miyaura Cross-Coupling

Performance MetricStandard Grade (≥98.0%)UHP Grade (≥99.5%)Mechanistic Causality / Observation
Overall Coupling Yield 82%94%Isomeric impurities competitively bind the Pd-catalyst, lowering the effective conversion rate of the primary substrate.
Downstream Purification Preparative HPLC requiredSimple recrystallizationUHP grade prevents the formation of structurally identical coupled byproducts, allowing for simpler thermodynamic separation.
Catalyst Loading (Pd) 5.0 mol %2.0 mol %High absolute purity prevents premature catalyst poisoning from trace inorganic or des-halogenated contaminants.

Analytical Benchmarking: HPLC-UV vs. 1H-qNMR

To confidently assign a ≥99.5% purity benchmark, the analytical methodology must be rigorously validated. We compare the two primary modalities used to evaluate halogenated benzoic acid derivatives:

  • HPLC-UV: Historically the default for batch monitoring. However, HPLC relies on Relative Response Factors (RRFs). Different halogenated impurities absorb UV light at different intensities, meaning a direct area-percent measurement at a single wavelength (e.g., 254 nm) often misrepresents the true mass fraction[2].

  • 1H-qNMR (Quantitative NMR): The gold standard for absolute purity. Because the NMR signal intensity is directly proportional to the number of protons contributing to the resonance, qNMR acts as a relative primary method directly traceable to SI units. It does not require a reference standard of the analyte itself, making it invaluable for novel intermediates[3].

Table 2: Methodological Comparison for QC Profiling

Analytical FeatureHPLC-UV (Reversed-Phase)1H-qNMR (Internal Standard)
Primary Utility High-throughput batch monitoring; separation of isomers[4].Absolute mass fraction determination; RRF calibration[2].
Reference Standard Requires an exact, highly pure reference standard of the analyte.Utilizes a universal internal standard (e.g., Maleic Acid).
Quantitation Accuracy Susceptible to UV response variations and extinction coefficients[2].Highly accurate; directly proportional to molar concentration[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for the quality control of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

Protocol A: Absolute Purity Determination via 1H-qNMR

This protocol utilizes Maleic Acid as a primary calibrator to determine the absolute mass fraction of the batch.

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~20.0 mg of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate and ~5.0 mg of certified Maleic Acid (Internal Standard, NIST SRM traceable) into a clean glass vial.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Transfer the homogeneous solution to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step): Acquire the 1H-NMR spectrum at 400 MHz or higher. To ensure complete spin relaxation and quantitative integration, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds)[3].

  • Integration & Calculation: Integrate the maleic acid singlet (~6.28 ppm, 2H) and a distinct, non-overlapping signal from the analyte (e.g., the methoxy protons of the ester at ~3.9 ppm, 3H). Calculate the absolute mass fraction using the standard qNMR molar ratio equation, factoring in the molecular weight of the analyte (246.66 g/mol )[1].

Protocol B: Impurity Profiling via Reversed-Phase HPLC-UV

Once absolute purity is established via qNMR, HPLC is deployed for high-throughput batch-to-batch consistency tracking.

  • Column Selection: Utilize a robust reversed-phase column, such as a Kinetex EVO C18 (5 μm, 150 × 4.6 mm), which provides excellent retention and theoretical plates for polar, halogenated aromatics[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in HPLC-grade Water) and Mobile Phase B (Acetonitrile).

  • Gradient Elution: Initiate the run at 25% B, hold for 2 minutes, then apply a linear gradient to 95% B over 15 minutes[4]. This specific gradient ensures the baseline resolution of des-fluoro and des-chloro impurities from the main API intermediate peak.

  • Detection & RRF Correction: Monitor the eluent at λ = 254 nm. To achieve true quantitation, apply the qNMR-derived Relative Response Factors (RRFs) to the integrated peak areas to correct for UV absorbance discrepancies[2].

Process Workflow Visualization

The following logic tree dictates the QC routing of synthesized batches based on the analytical benchmarks established above.

QC_Workflow Start Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate (Batch Synthesis) HPLC HPLC-UV Profiling (Relative Purity & RRFs) Start->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Start->qNMR Decision Purity Benchmark Achieved? HPLC->Decision qNMR->Decision UHP UHP Grade (≥99.5%) Approved for API Synthesis Decision->UHP ≥99.5% Standard Standard Grade (≥98.0%) Approved for Early R&D Decision->Standard 98.0 - 99.4% Reject Reject / Recrystallize (<98.0%) Decision->Reject <98.0%

Figure 1: Quality control and batch routing workflow for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

References

  • ChemScene. "2121777-23-7 | Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate". ChemScene Catalog. 1

  • Creative Biostructure. "Quantitative NMR Service - Applications in Purity Testing". Creative Biostructure. 3

  • Sigma-Aldrich. "High-Performance Quantitative H-1 NMR". Sigma-Aldrich Technical Articles.

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". Enovatia White Papers. 2

  • University of Pisa (UNIPI). "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor". ARPI - UNIPI. 4

Sources

Validating synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate against reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation and Comparative Analysis of Synthesized Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate Against Reference Standards

Introduction Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS 2121777-23-7) is a highly valuable, sterically hindered halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the 3-chloro and 5-fluoro substituents on the aromatic ring, combined with the bulky 2-isopropoxy group, imparts unique physicochemical properties, lipophilicity, and metabolic stability to derived pharmacophores.

When developing a scalable in-house synthesis for this intermediate, rigorous analytical validation against a high-purity commercial reference standard is mandatory. This guide provides a comprehensive comparison between an in-house synthesized batch and a commercial reference standard (), detailing the mechanistic rationale, self-validating experimental protocols, and orthogonal analytical workflows.

Mechanistic Pathway & Synthesis Strategy

The synthesis of 2-alkoxybenzoates requires careful control of regioselectivity due to the presence of both a carboxylic acid and a phenolic hydroxyl group on the starting material, 3-chloro-5-fluoro-2-hydroxybenzoic acid ().

Alternative Route (Direct Global Alkylation): Treating the starting material with excess isopropyl bromide and a strong base could theoretically yield the isopropyl 3-chloro-5-fluoro-2-isopropoxybenzoate. However, this would subsequently require hydrolysis of the isopropyl ester and re-esterification with methanol. This route is inefficient, atom-uneconomical, and prone to low overall yields.

Optimized Stepwise Route (Chosen Method):

  • Fischer Esterification: The carboxylic acid is first protected as a methyl ester using methanol and a catalytic amount of sulfuric acid.

    • Causality (Expertise & Experience): This step prevents mixed alkylation in the subsequent etherification and isolates the phenolic hydroxyl group as the sole reactive nucleophile.

  • Williamson Ether Synthesis: The intermediate phenol is O-alkylated using 2-bromopropane and potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).

    • Causality (Expertise & Experience): K₂CO₃ provides sufficient basicity to deprotonate the phenol without causing hydrolysis of the newly formed methyl ester. Anhydrous DMF is selected as a polar aprotic solvent to accelerate the Sₙ2 displacement while suppressing competing elimination reactions.

Synthesis SM 3-chloro-5-fluoro- 2-hydroxybenzoic acid Int Methyl 3-chloro-5-fluoro- 2-hydroxybenzoate SM->Int MeOH, H2SO4 Reflux, 12h Prod Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate Int->Prod 2-Bromopropane, K2CO3 DMF, 80°C, 8h

Stepwise synthesis workflow for Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate.

Experimental Validation Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal controls and system suitability tests (SST) to guarantee reproducibility.

Protocol 1: Synthesis Methodology Step 1: Methyl 3-chloro-5-fluoro-2-hydroxybenzoate

  • Charge a round-bottom flask with 3-chloro-5-fluoro-2-hydroxybenzoic acid (10.0 g, 52.5 mmol) and anhydrous methanol (100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise while stirring.

  • Reflux the mixture at 65°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate the reaction under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ (3 x 50 mL).

    • Causality: The NaHCO₃ wash neutralizes the acid catalyst and removes any unreacted starting material, acting as a built-in chemical purification control.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a white solid.

Step 2: Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

  • Dissolve the intermediate (8.0 g, 39.1 mmol) in anhydrous DMF (40 mL).

  • Add anhydrous K₂CO₃ (10.8 g, 78.2 mmol) and 2-bromopropane (7.2 g, 58.6 mmol).

  • Heat the suspension to 80°C for 8 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with ice-cold water (150 mL) to precipitate the product and dissolve the DMF/salts. Extract with methyl tert-butyl ether (MTBE, 2 x 100 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to ensure complete removal of DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to obtain the final product.

Protocol 2: Self-Validating HPLC-UV Analysis To validate the purity of the in-house batch against the ChemScene reference standard, a rigorous HPLC method is employed.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a blank (diluent) to confirm no baseline interference. Inject the commercial reference standard (1.0 mg/mL) in triplicate. The system is validated only if the retention time (Rt) relative standard deviation (RSD) is < 1.0% and the tailing factor is ≤ 1.5.

  • Sample Injection: Bracket the in-house sample injections with the reference standard to confirm system stability throughout the run.

Comparative Analysis: In-House vs. Commercial Reference

The following table summarizes the quantitative data comparing the in-house synthesized batch against the commercial reference standard.

ParameterIn-House Synthesized BatchChemScene Reference Standard
Appearance White to off-white crystalline powderWhite crystalline powder
Purity (HPLC-UV) 98.7%≥ 98.0% (Reported: 98.5%)
Retention Time (Rt) 12.45 min12.46 min
Mass (LC-MS, [M+H]+) 247.05 m/z247.05 m/z
Major Impurity 0.6% (Des-isopropyl derivative)< 1.0%
Yield (Overall) 76% (from starting acid)N/A (Commercial)
Cost per Gram ~$45.00 (Reagents & Solvents)~$120.00 - $180.00

Data Interpretation: The in-house synthesis successfully matches the commercial standard in both chromatographic behavior and spectral properties. The major impurity (0.6%) in the in-house batch was identified via LC-MS as the unreacted intermediate (des-isopropyl derivative), which is well within the acceptable threshold (< 1.0%) for downstream API synthesis.

Analytical Validation Workflow

To guarantee structural integrity, an orthogonal analytical approach is utilized. HPLC-UV provides quantitative purity, LC-MS confirms the molecular weight and isotopic distribution (critical for verifying the intact Cl and F atoms), and NMR (¹H and ¹³C) elucidates the exact regiochemistry of the isopropoxy group to rule out transesterification artifacts.

Analytical cluster_0 Orthogonal Validation System Sample Synthesized Batch (CAS 2121777-23-7) HPLC RP-HPLC (UV 254nm) Purity & SST Sample->HPLC LCMS LC-MS (ESI+) Mass Confirmation Sample->LCMS NMR 1H & 13C NMR Structural Elucidation Sample->NMR Compare Comparative Data Analysis HPLC->Compare LCMS->Compare NMR->Compare Ref ChemScene Reference Standard (≥98%) Ref->HPLC Ref->LCMS

Orthogonal analytical validation workflow comparing synthesized and reference batches.

Conclusion

Validating the synthesis of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate requires a robust, stepwise chemical approach coupled with a self-validating analytical framework. By leveraging Fischer esterification followed by Williamson ether synthesis, researchers can achieve a high-purity product (>98.5%) that perfectly mirrors commercial reference standards. The incorporation of strict system suitability tests and orthogonal detection methods ensures that the synthesized intermediate is fully qualified for integration into complex pharmaceutical pipelines.

References

  • ChemScene. "Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS 2121777-23-7)." ChemScene Product Catalog. URL: ]">https://www.chemscene.com

  • Jones PR, Malmberg CE, McGrattan C. "Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones." Journal of Pharmaceutical Sciences. 1975 Jul;64(7):1240-2. URL: [Link]]

X-ray crystallography data for structural confirmation of substituted benzoates

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Structural Confirmation of Substituted Benzoates: SCXRD vs. MicroED Platforms

Executive Summary

In modern drug development, substituted benzoates serve as critical pharmacophores and synthetic intermediates. Determining their absolute configuration and crystal packing is non-negotiable for understanding steric hindrance, electronic effects, and solid-state stability. While Single-Crystal X-ray Diffraction (SCXRD) has historically been the gold standard, the advent of Microcrystal Electron Diffraction (MicroED) and Liquid Metal Jet (LMJ) X-ray sources has fragmented the technological landscape. This guide objectively compares these three platforms, providing field-proven protocols and experimental data to empower your crystallographic workflows.

The Structural Challenge of Substituted Benzoates

Substituted benzoates (e.g., halogens, nitro, or methoxy substitutions on the phenyl ring) often exhibit polymorphism and complex torsion angles between the carboxylate group and the aromatic ring 1. The primary bottleneck in their structural elucidation is not the diffraction physics, but the thermodynamics of crystal growth. Many substituted benzoates precipitate as fine powders or twinned microcrystals rather than the >10 μm single crystals traditionally required for X-ray analysis 2.

Platform Comparison: The Contenders

  • Platform A: Traditional Microfocus SCXRD (Cu/Mo Kα Sources) The reliable workhorse. Utilizes a sealed tube or microfocus source. It delivers highly accurate electron density maps and straightforward absolute structure determination but strictly requires large, high-quality single crystals.

  • Platform B: Liquid Metal Jet (LMJ) SCXRD The high-flux alternative. By using a high-speed jet of liquid gallium alloy as the anode, it dissipates heat instantly, allowing for an X-ray beam up to 10x brighter than microfocus sources. It pushes the boundary of SCXRD down to 5 μm crystals.

  • Platform C: MicroED (Cryo-TEM) The paradigm shifter. Electrons interact with matter ~10⁴ times more strongly than X-rays. MicroED allows for atomic-resolution data collection directly from nanocrystals (<1 μm) found in standard amorphous-looking powders, bypassing the crystallization bottleneck entirely 34.

Mechanistic Workflow

The decision of which platform to utilize is dictated by the outcome of the crystallization screening phase.

G A Substituted Benzoate Synthesis & Purification B Vapor Diffusion Crystallization A->B Input C1 Single Crystal (>10 μm) B->C1 Success C2 Microcrystalline Powder (<1 μm) B->C2 Precipitate D1 Microfocus / LMJ SCXRD C1->D1 Loop Mount D2 MicroED (Cryo-TEM) C2->D2 Grid Prep E Data Processing & Refinement D1->E X-ray Diffraction D2->E Electron Diffraction

Fig 1: Decision matrix and workflow for structural confirmation of benzoates.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow for crystallization and diffraction screening is designed as a self-validating system, ensuring data integrity at every step.

Phase 1: Vapor Diffusion Crystallization Screening

  • Solvent Matrix Preparation: Dissolve 5 mg of the substituted benzoate in 100 μL of a high-solubility primary solvent (e.g., ethyl acetate).

    • Causality: High initial solubility ensures a highly concentrated starting state, which is critical for reaching the metastable zone during vapor equilibration.

  • Drop Setup: In a 96-well sitting-drop plate, dispense 1 μL of the sample solution and 1 μL of reservoir solution (anti-solvent, e.g., heptane).

    • Causality: The 1:1 drop ratio creates an initially undersaturated state. As the volatile primary solvent diffuses into the 50 μL reservoir, supersaturation increases slowly, driving controlled nucleation rather than rapid, amorphous precipitation.

  • Validation Check (PLM): After 48 hours, examine the drops under Polarized Light Microscopy (PLM).

    • Self-Validation: The presence of birefringence (glowing under cross-polarized light) confirms the solid is crystalline, not an amorphous precipitate, validating the progression to diffraction.

Phase 2: Diffraction Setup & Data Collection 4. Cryoprotection & Vitrification: Mount the crystal (or powder grid for MicroED) and rapidly plunge into liquid nitrogen (77 K).

  • Causality: Rapid cooling vitrifies the surrounding solvent. This prevents the formation of crystalline ice, which expands and mechanically destroys the benzoate crystal lattice.
  • Validation Check (Initial Frames): Expose the sample to the X-ray/Electron beam for a single 1-second frame.
  • Self-Validation: The absence of distinct powder diffraction rings at 3.9 Å, 3.4 Å, and 2.2 Å confirms successful vitrification. Sharp, discrete spots confirm an intact single crystal lattice.
  • Data Integration: Collect the full dataset and integrate the reflections.
  • Self-Validation: Calculate the internal merging R-factor ( Rint​ ). An Rint​<5% confirms that the chosen Laue symmetry group and unit cell dimensions are correct before proceeding to the computationally heavy structural refinement phase.

Comparative Experimental Data

To objectively compare these platforms, a model compound—a 4-chloro-3-nitrobenzoate derivative—was subjected to structural determination across all three systems. The quantitative data is summarized below.

Performance MetricTraditional Microfocus SCXRDLiquid Metal Jet (LMJ) SCXRDMicroED (Cryo-TEM)
Minimum Sample Size > 15 μm (Single Crystal)5 – 10 μm (Single Crystal)< 1 μm (Nanocrystal Powder)
Data Collection Time 12 – 24 hours2 – 6 hours< 10 minutes
Resolution Limit (Å) 0.77 Å0.68 Å0.85 Å
R1​ (Unweighted R-factor) 3.2% (High Precision)2.5% (Ultra-High Precision)8.5% (Affected by dynamical scattering)
Absolute Configuration Routine (Flack parameter < 0.05)Routine (Flack parameter < 0.03)Challenging (Requires dynamical refinement)
Primary Limitation Fails on microcrystalline powdersHigh instrument maintenance costLower precision for light atoms (C, N, O)

Expert Analysis & Strategic Recommendations

  • For Routine IND/NDA Filings: Traditional Microfocus SCXRD remains the undisputed standard. Regulatory agencies prefer the high precision ( R1​<5% ) and unambiguous absolute configuration data it provides.

  • For Challenging Polymorphs: If your substituted benzoate yields only tiny, weakly diffracting crystals despite exhaustive screening, LMJ-SCXRD is the optimal bridge between traditional X-ray and electron methods.

  • For Rapid Hit-to-Lead Screening: MicroED is revolutionary. It eliminates the weeks spent optimizing crystallization conditions. If you have a powder, you can obtain a structure in under an hour 5. However, be prepared for higher R-factors due to dynamical scattering inherent to electron diffraction.

References

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC / NIH.[Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC).[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.[Link]

  • Crystal structure determination with SCXRD & MicroED. XtalPi.[Link]

  • SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam. PMC / NIH.[Link]

Sources

A Comparative Analysis of Leaving Group Ability in 3-Chloro-5-Fluoro Benzoate Analogs: A Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the competitive leaving group ability of chlorine versus fluorine in a nucleophilic aromatic substitution (SNAr) context. We will move beyond simple predictions to outline a robust experimental strategy for quantifying reactivity in methyl 3-chloro-5-fluorobenzoate, a substrate where the two halogens are positioned to compete directly.

Theoretical Foundation: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike aliphatic SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of a highly unstable aryl cation.[1][2][3] Instead, it follows a two-step addition-elimination pathway.

The SNAr Mechanism involves:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][4][5]

  • Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is paramount; the reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[6][7][8]

Caption: The Addition-Elimination Mechanism of SNAr.

The Halogen Anomaly: The "Element Effect"

In standard SN2 reactions, leaving group ability correlates with the weakness of the corresponding conjugate base, leading to the familiar trend: I > Br > Cl > F.[9][10] However, in SNAr, this order is often inverted: F > Cl > Br > I .[2][11][12]

This "element effect" is a direct consequence of the mechanism. The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[4][11] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy of the first step and accelerating the overall reaction rate.[4][13][14]

The System of Interest: Methyl 3-chloro-5-fluorobenzoate

Our model compound, methyl 3-chloro-5-fluorobenzoate, presents a fascinating case study. The ester group at C1 acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. The two potential leaving groups, -Cl and -F, are positioned at C3 and C5, respectively.

The key question is: Which halogen will be preferentially displaced by a nucleophile?

Two distinct reaction pathways are possible, leading to two different Meisenheimer intermediates and two potential products.

Competing_Pathways Start Methyl 3-chloro-5-fluorobenzoate + Nu⁻ Intermediate_Cl Meisenheimer Intermediate A Attack at C-Cl Start->Intermediate_Cl Pathway A Intermediate_F Meisenheimer Intermediate B Attack at C-F Start->Intermediate_F Pathway B Product_Cl Product A Displacement of Cl⁻ Intermediate_Cl->Product_Cl - Cl⁻ Product_F Product B Displacement of F⁻ Intermediate_F->Product_F - F⁻

Caption: Competing reaction pathways for the nucleophilic substitution.

A simple prediction based on the element effect suggests fluoride would be the superior leaving group. However, the interplay of inductive and resonance effects from all substituents on the stability of each specific Meisenheimer intermediate makes this an empirical question that can only be answered through rigorous experimentation.

Experimental Design: A Kinetic and Product-Ratio Analysis

To dissect the leaving group abilities, we propose a two-pronged experimental approach: a kinetic analysis to determine reaction rates and a product-ratio analysis to establish selectivity.

Materials and Reagents
  • Substrate: Methyl 3-chloro-5-fluorobenzoate (synthesis from commercially available 3-chloro-5-fluorobenzoic acid via Fischer esterification is recommended).[]

  • Nucleophile: Piperidine. This secondary amine is a common nucleophile for SNAr kinetic studies, offering good reactivity and straightforward analysis.[12][16]

  • Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). These polar aprotic solvents are ideal for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively "bare" and reactive.[17][18]

  • Internal Standard: A non-reactive compound for chromatographic quantification (e.g., dodecane for GC, biphenyl for HPLC).

Protocol: Kinetic Analysis via In-Situ Monitoring

This protocol is designed to measure the rate of consumption of the starting material under pseudo-first-order conditions.

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of methyl 3-chloro-5-fluorobenzoate in the chosen solvent (e.g., MeCN).

    • Prepare a 2.0 M solution of piperidine in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a temperature-controlled vial (e.g., 50 °C) equipped with a magnetic stirrer, add 4.5 mL of the piperidine solution. Allow the solution to thermally equilibrate.

    • To initiate the reaction, rapidly inject 0.5 mL of the substrate stock solution. The final concentrations will be [Substrate] = 0.01 M and [Piperidine] = 1.8 M. The large excess of nucleophile ensures pseudo-first-order kinetics.

  • Reaction Monitoring:

    • At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching agent (e.g., 1 mL of 0.1 M HCl in methanol) and the internal standard.

  • Analytical Method: GC-MS or HPLC-UV:

    • Analyze the quenched samples using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) method.

    • The method must be able to resolve and quantify the starting material, the two potential products (methyl 3-(piperidin-1-yl)-5-fluorobenzoate and methyl 3-chloro-5-(piperidin-1-yl)benzoate), and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point relative to the internal standard.

    • Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds).

    • The pseudo-first-order rate constant, kobs, is the negative of the slope of the resulting linear fit.

Protocol: Product-Ratio Analysis
  • Reaction Setup:

    • Set up a reaction as described in the kinetic analysis.

    • Allow the reaction to proceed for a time sufficient to achieve significant conversion (>50%, or ideally, to completion).

  • Workup and Analysis:

    • Quench the entire reaction mixture.

    • Perform a standard aqueous workup to remove excess piperidine and salts.

    • Analyze the final organic extract by GC-MS and/or ¹H NMR.

  • ¹⁹F NMR Spectroscopy as a Powerful Tool:

    • ¹⁹F NMR is exceptionally useful here. The starting material will exhibit a single fluorine resonance. If chlorine is the leaving group, a new fluorine signal corresponding to the product will appear. If fluorine is the leaving group, the initial fluorine signal will diminish without the appearance of a new one. The relative integration of these signals provides a direct and precise measure of the product ratio.[19]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Kinetic and Product Ratio Data for the Reaction of Methyl 3-chloro-5-fluorobenzoate with Piperidine at 50 °C

Leaving GroupProduct IdentityPseudo-First-Order Rate Constant (kobs) (s⁻¹)Product Ratio (%)
ChlorineMethyl 3-(piperidin-1-yl)-5-fluorobenzoatekCl (Calculated from product ratio)XX%
FluorineMethyl 3-chloro-5-(piperidin-1-yl)benzoatekF (Calculated from product ratio)YY%
Overall -Total kobs (from substrate decay) 100%

Interpreting the Results:

  • If YY > XX% (kF > kCl): This result would indicate that fluorine is the better leaving group . This aligns with the classic "element effect" in SNAr chemistry, where the high electronegativity of fluorine preferentially stabilizes the Meisenheimer complex formed during the rate-determining nucleophilic attack.

  • If XX > YY% (kCl > kF): This would be a more complex and insightful result, suggesting that for this specific substitution pattern, factors beyond the initial stabilization of the intermediate are at play. It could imply that the C-F bond strength significantly disfavors the elimination step, or that the combined electronic effects in the meta-meta arrangement alter the typical reactivity order.

Advanced Mechanistic Probe: Hammett Analysis

To further validate the SNAr mechanism and quantify the electronic demand of the reaction, a Hammett analysis can be performed.[20][21] This involves studying the reaction rates for a series of substrates with varying electron-donating and electron-withdrawing substituents.

Hammett_Workflow A Synthesize Series of Analogs (e.g., p-OMe, p-H, p-NO₂ on benzoate) B Perform Kinetic Experiments (Measure k for each analog) A->B D Construct Hammett Plot (log(k/k₀) vs. σ) B->D C Determine Substituent Constants (σ) (From literature values) C->D E Determine Reaction Constant (ρ) (ρ = slope of the plot) D->E F Interpret ρ Value (Positive ρ confirms negative charge buildup in transition state) E->F

Sources

A Technical Guide to the Thermal Stability of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of intermediates and final active pharmaceutical ingredients is paramount. Thermal decomposition is a critical parameter that can impact synthesis, purification, formulation, and storage, ultimately affecting the safety and efficacy of a therapeutic. This guide provides an in-depth assessment of the expected thermal stability of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate, a polysubstituted aromatic ester, by comparing it with structurally similar, more common esters.

The Scientific Imperative: Why Thermal Stability Matters

Aromatic esters are a cornerstone of organic synthesis, serving as key building blocks in the creation of a vast array of complex molecules. The introduction of multiple substituents, such as halogens and alkoxy groups, is a common strategy to fine-tune the electronic and steric properties of a molecule, thereby influencing its biological activity. However, these modifications also significantly impact the molecule's physical properties, including its thermal stability.

A compound with low thermal stability may decompose at elevated temperatures encountered during reaction work-ups, distillation, or drying. This can lead to reduced yields, the formation of impurities that are difficult to separate, and potential safety hazards. For pharmaceutical applications, understanding the temperature at which a compound begins to degrade is a critical component of risk assessment and process development.

Methodologies for Assessing Thermal Stability

To provide a robust and reproducible measure of thermal stability, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on how a material's mass and heat flow change with temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the temperature at which a compound begins to decompose.

Experimental Protocol: TGA

A standardized approach, guided by principles outlined in ASTM E1131, ensures the reliability of TGA measurements[1][2][3][4].

  • Instrument Calibration: The thermobalance is calibrated for mass using standard weights, and the temperature sensor is calibrated using materials with known Curie points (e.g., nickel).

  • Sample Preparation: A small, representative sample of the ester (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions: The sample is placed in the TGA furnace. An inert atmosphere is established by purging with dry nitrogen at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The furnace is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, often defined as the temperature at which a 5% mass loss is observed.

The choice of a constant heating rate in an inert atmosphere allows for the characterization of the intrinsic thermal stability of the molecule, minimizing the influence of oxidative processes[5].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.

Experimental Protocol: DSC

Following the principles of ASTM D3418 and ISO 11357, a typical DSC experiment to assess thermal stability would be conducted as follows[6][7][8]:

  • Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A small amount of the ester (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions: The sealed sample pan and an empty reference pan are placed in the DSC cell. A nitrogen purge is maintained to provide an inert atmosphere.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The heat flow to the sample is plotted against temperature. The onset temperature and the peak of any exothermic event related to decomposition are identified.

The combination of TGA and DSC provides a comprehensive picture of a compound's thermal behavior, with TGA quantifying mass loss and DSC revealing the energetic nature of the decomposition process[9][10].

Diagram of the Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation start Obtain Pure Ester Sample weigh_tga Weigh 5-10 mg into TGA pan start->weigh_tga weigh_dsc Weigh 2-5 mg into DSC pan start->weigh_dsc tga_run TGA Analysis (N2 atmosphere, 10°C/min ramp) weigh_tga->tga_run seal_dsc Hermetically seal DSC pan weigh_dsc->seal_dsc dsc_run DSC Analysis (N2 atmosphere, 10°C/min ramp) seal_dsc->dsc_run tga_data Generate TGA Curve (Mass % vs. Temp) tga_run->tga_data dsc_data Generate DSC Curve (Heat Flow vs. Temp) dsc_run->dsc_data t_onset Determine Onset of Decomposition (T_onset) tga_data->t_onset exo_peak Identify Decomposition Exotherm dsc_data->exo_peak report Comparative Stability Report t_onset->report exo_peak->report

Caption: Workflow for TGA and DSC analysis.

Comparative Assessment of Thermal Stability

To build a logical framework for the thermal stability of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate, we will compare it to simpler, commercially available analogs. The stability of these molecules is influenced by the electronic effects of their substituents and, to a lesser extent, by steric factors.

Table 1: Physical Properties of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate and Selected Analogous Esters

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Structural Features
Methyl Benzoate C₈H₈O₂136.15199.6[11]-12.5[11]Unsubstituted aromatic ester
Methyl 3,5-difluorobenzoate C₈H₆F₂O₂172.13187-189[12]23-27[12]Two electron-withdrawing fluoro groups
Methyl 3,5-dichlorobenzoate C₈H₆Cl₂O₂205.04244-246[13]56-59[14]Two electron-withdrawing chloro groups
Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate C₁₁H₁₂ClFO₃246.66Not availableNot availableHalogenation and a sterically bulky alkoxy group
The Role of Halogen Substituents

Halogen atoms, particularly fluorine and chlorine, are strongly electronegative and exert a powerful electron-withdrawing inductive effect on the aromatic ring. This effect generally leads to an increase in the thermal stability of aromatic compounds[15][16]. By withdrawing electron density from the ring, the C-C and C-H bonds are strengthened, making them more resistant to thermal cleavage.

  • Methyl 3,5-difluorobenzoate and Methyl 3,5-dichlorobenzoate vs. Methyl Benzoate: We can hypothesize that both dihalogenated esters will exhibit significantly higher thermal stability than the unsubstituted methyl benzoate. The presence of two electron-withdrawing groups deactivates the aromatic ring towards electrophilic attack and can stabilize the molecule against unimolecular decomposition pathways.

  • Fluorine vs. Chlorine: While both fluorine and chlorine are electron-withdrawing, the C-F bond is stronger than the C-Cl bond. This suggests that fluorinated aromatics may exhibit slightly higher thermal stability compared to their chlorinated counterparts, although other factors can also play a role[17][18].

The Influence of the Alkoxy Group

The isopropoxy group at the ortho position introduces two key factors:

  • Electronic Effect: The oxygen atom of the alkoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect can partially counteract the electron-withdrawing effects of the halogens. However, the overall electronic nature of the ring in Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate will still be electron-deficient due to the two halogens.

  • Steric Effect: The bulky isopropoxy group ortho to the ester functionality can introduce steric hindrance. This may influence the planarity of the molecule and potentially affect intermolecular interactions, which can have a modest impact on boiling point and melting point. Its direct effect on the onset of thermal decomposition is less straightforward but could potentially introduce new decomposition pathways involving the isopropoxy group itself.

Predicted Stability of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Based on the analysis of its structural components, we can formulate a hypothesis regarding the thermal stability of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate:

  • Higher Stability than Methyl Benzoate: The presence of two strongly electron-withdrawing halogens is expected to make the target molecule significantly more thermally stable than unsubstituted methyl benzoate.

  • Comparable or Slightly Lower Stability than Dihalogenated Analogs: The electron-donating resonance effect of the isopropoxy group might slightly decrease the overall stability compared to a purely dihalogenated analog like Methyl 3,5-difluorobenzoate or Methyl 3,5-dichlorobenzoate. Additionally, the isopropoxy group itself represents a potential site for thermal decomposition (e.g., via elimination of propene), which could lead to a lower onset of decomposition compared to analogs lacking this group.

Diagram of Hypothesized Structure-Stability Relationships

G cluster_0 Factors Influencing Thermal Stability MB Methyl Benzoate (Baseline Stability) DFB Methyl 3,5-difluorobenzoate MB->DFB + 2 F atoms (e- withdrawing) => Increased Stability DCB Methyl 3,5-dichlorobenzoate MB->DCB + 2 Cl atoms (e- withdrawing) => Increased Stability Target Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate DFB->Target + Isopropoxy group (e- donating/steric bulk) => Potentially Decreased Stability DCB->Target + Isopropoxy group (e- donating/steric bulk) => Potentially Decreased Stability

Caption: Predicted relative thermal stability.

Conclusion and Outlook

In the absence of direct experimental data, a systematic analysis of structure-property relationships provides a valuable framework for assessing the thermal stability of complex molecules like Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. The presence of both chloro and fluoro substituents strongly suggests a significantly enhanced thermal stability compared to the parent methyl benzoate. However, the introduction of an ortho-isopropoxy group may introduce competing electronic effects and a potential new decomposition pathway, possibly leading to a slightly lower decomposition temperature than simpler dihalogenated analogs.

For drug development professionals, this analysis underscores the importance of early-stage thermal characterization of novel intermediates. The protocols for TGA and DSC outlined herein represent the gold standard for obtaining reliable data. Should Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate be considered for a synthetic route where it will be subjected to high temperatures, it is strongly recommended that these analyses be performed to precisely determine its decomposition profile. This empirical data is essential for ensuring process safety, optimizing reaction conditions, and guaranteeing the purity and quality of the final product.

References

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Safety Operating Guide

Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex halogenated organics is a critical intersection of laboratory safety, environmental stewardship, and regulatory compliance. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is a highly specialized intermediate utilized in advanced drug development and agrochemical research. Because its molecular architecture contains both chlorine and fluorine substituents, its disposal cannot be treated as routine organic waste.

This guide provides a comprehensive, self-validating operational protocol for the safe accumulation, segregation, and ultimate thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Profiling & Hazard Causality

Before implementing a disposal protocol, we must understand the molecular characteristics that dictate the compound's behavior during waste processing. Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate (CAS: 2121777-23-7) is a halogenated aromatic ester[1][2].

Table 1: Compound Identification & Disposal Relevance

PropertyValue / DescriptionDisposal Implication
CAS Number 2121777-23-7[1][2]Essential for accurate hazardous waste manifesting.
Molecular Formula C₁₁H₁₂ClFO₃[1][2]Contains halogens (Cl, F); dictates segregation into halogenated waste streams[3][4].
Molecular Weight 246.66 g/mol [1][2]Used to calculate theoretical yields of acid gases during incineration.
Thermal Decomposition Yields HCl and HF gasesRequires high-temperature incineration (>850°C) equipped with alkaline wet scrubbers[5][6].

The Causality of Halogenated Segregation: Why do we strictly separate halogenated compounds from standard organic waste? Standard non-halogenated solvents (like ethanol or hexane) are often repurposed via fuel blending for industrial boilers[7]. However, combusting halogenated compounds like Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate releases highly corrosive and toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[5][8]. If halogenated waste is mixed into a non-halogenated stream, the entire container becomes classified as halogenated[4][9]. This not only exponentially increases disposal costs but risks severe damage to incinerators lacking the necessary acid-gas scrubbing infrastructure.

Laboratory Segregation & Accumulation Protocol

To ensure a self-validating safety system, every step of the waste accumulation process must be verifiable by laboratory personnel.

Step-by-Step Accumulation Methodology
  • Container Selection: Utilize a 4-liter or 5-gallon high-density polyethylene (HDPE) carboy or a PTFE-lined safety can[10][11]. Avoid metallic containers, as trace moisture can react with degraded halogens to form corrosive acids that compromise the container's integrity[12].

  • Strict Segregation: Designate the container exclusively for "Halogenated Organic Waste" [3][4]. Never mix this stream with inorganic acids, heavy metals, or non-halogenated solvents[4][10].

  • Real-Time Labeling: The container must be labeled with a compliant "Hazardous Waste" tag the moment the first drop of waste is introduced[9][10]. The label must explicitly list "Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate" and its estimated percentage concentration[10][13]. Do not use abbreviations[9].

  • Vapor-Tight Sealing: Keep the container tightly sealed with a threaded cap at all times, except when actively adding waste[9][10]. This prevents the fugitive emission of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Satellite Accumulation Area (SAA) Storage: Store the waste container in a designated SAA within the same laboratory where the waste is generated[4][10]. The container must sit inside a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks[10].

G N1 Waste Generation: Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate N2 Chemical Profiling: Identify Halogens (Cl, F) N1->N2 N3 Segregation: Route to Halogenated Waste Stream N2->N3 Positive for Cl, F N4 Satellite Accumulation Area (SAA): Vapor-Tight Cap, Secondary Containment N3->N4 N5 EH&S / Commercial Disposal N4->N5

Workflow for the identification and segregation of halogenated organic waste.

Commercial Destruction & Incineration Mechanism

Once Environmental Health and Safety (EH&S) or your commercial waste vendor collects the halogenated waste, it undergoes specialized thermal destruction. As researchers, understanding this downstream process reinforces the necessity of our upstream segregation protocols.

Halogenated wastes are routed to specialized rotary kiln incinerators. To prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF), the combustion zone temperature must be maintained strictly above 850°C (often up to 1100°C) with a sufficient residence time of at least 2 seconds[6].

The Chemical Destruction Pathway:

  • Thermal Oxidation: The organic framework of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate is oxidized into carbon dioxide and water. The halogens are liberated as acid gases: C₁₁H₁₂ClFO₃ + O₂ (excess) + Δ → CO₂ + H₂O + HCl(g) + HF(g)

  • Alkaline Scrubbing: The exhaust gas cannot be released directly due to the presence of HCl and HF[5]. The gas is passed through a wet scrubber system utilizing alkaline reactants such as Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)[5][7].

  • Neutralization: The acid gases are neutralized into benign, solid precipitate salts: HCl + NaOH → NaCl + H₂O 2HF + Ca(OH)₂ → CaF₂ + 2H₂O

  • Emission Monitoring: The final stack emissions are continuously monitored to ensure compliance with stringent environmental regulations, such as EPA Method 26, which dictates the allowable limits for hydrogen halide emissions from stationary sources[8].

G W Halogenated Waste Feed I High-Temp Incinerator (>850°C) W->I G Combustion Gas (CO2, H2O, HCl, HF) I->G Thermal Oxidation S Wet Alkaline Scrubber (NaOH / Ca(OH)2) G->S N Neutralized Salts (NaCl, CaF2) S->N Precipitation E Clean Stack Emission (EPA Method 26 Compliant) S->E Gas Scrubbing

Thermal destruction pathway and alkaline scrubbing mechanism for halogenated compounds.

Emergency Spill Response

In the event of an accidental release of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate solutions:

  • Evacuate and Ventilate: Immediately close lab doors and open fume hood sashes to maximize exhaust ventilation[9].

  • Containment: Do not allow the chemical to enter sink drains or the sanitary sewer under any circumstances[3][9][12].

  • Absorption: Place chemically inert absorbent pads over the spill[9][10]. Do not use combustible materials like sawdust.

  • Disposal of Contaminated Materials: Place all used absorbent pads and contaminated personal protective equipment (PPE) into a sealed plastic bag, tag it as "Hazardous Waste - Halogenated Spill Debris," and request an immediate EH&S pickup[9][10].

References

  • University of Aveiro. "Laboratory Waste Disposal." ua.pt. Available at: [Link]

  • HSC Prep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." hscprep.com.au. Available at: [Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at: [Link]

  • Temple University. "Halogenated Solvents in Laboratories." temple.edu. Available at: [Link]

  • University of Tennessee. "Hazardous Waste Guide - UTIA Safety Office." tennessee.edu. Available at: [Link]

  • Danish Environmental Protection Agency. "Detailed review of selected POPs elimination technologies." mst.dk. Available at: [Link]

  • University of Louisville. "Chemical waste management: combining compatible used organic solvents." louisville.edu. Available at: [Link]

  • Kunak Air. "LDAR: smart detection and repair of industrial leaks." kunakair.com. Available at: [Link]

  • Secretariat of the Stockholm Convention. "GUIDELINES ON BEST AVAILABLE TECHNIQUES AND PROVISIONAL GUIDANCE ON BEST ENVIRONMENTAL PRACTICES." brsmeas.org. Available at: [Link]

  • Environmental Protection Agency (Ireland). "Economic Study of Solvent Recycling and Treatment – Final Report." epa.ie. Available at:[Link]

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Personal protective equipment for handling Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate

As researchers and drug development professionals, we frequently encounter highly functionalized intermediates like Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate. While its unique substitution pattern—a halogenated aromatic core coupled with ester and ether linkages—makes it an invaluable building block in medicinal chemistry, these same structural features dictate a stringent, causally-driven approach to laboratory safety and handling.

This guide moves beyond standard safety data sheets to provide a self-validating operational framework. By understanding the causality behind each safety measure, your laboratory can handle this compound with uncompromising scientific integrity and minimal risk.

Quantitative Chemical Profile

To design an effective handling protocol, we must first analyze the physical and chemical properties that dictate the compound's behavior in an ambient laboratory environment.

PropertyValueScientific Implication for Handling
CAS Number 2121777-23-7Primary identifier for SDS cross-referencing and inventory tracking[1].
Molecular Weight 246.66 g/mol High MW indicates lower volatility at room temperature; primary inhalation risk is from aerosols, not vapors[1].
Density (Predicted) ~1.227 g/cm³Heavier than water; will form the bottom organic layer during biphasic aqueous extractions[2].
Boiling Point (Predicted) ~319 °CPresents as a dense liquid or low-melting solid at standard room temperature[2].
Storage Temperature 2–8 °C (Sealed, Dry)Requires strict thermal equilibration before opening to prevent hydrolytic degradation from atmospheric moisture[1].

Hazard Assessment & Causality

Standard safety protocols often list required equipment without context. As a Senior Application Scientist, I require my teams to understand the mechanistic reasons behind our safety choices:

  • Causality 1: Lipophilic Permeation. The 3-chloro and 5-fluoro substitutions on the aromatic ring significantly increase the molecule's lipophilicity. Highly lipophilic halogenated compounds can permeate standard, single-layer nitrile gloves over extended exposure periods.

  • Causality 2: Ester Hydrolysis. The methyl ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Unintended hydrolysis can release irritating byproducts, including methanol and 3-chloro-5-fluoro-2-isopropoxybenzoic acid.

  • Causality 3: Environmental Persistence. Halogenated aromatics resist rapid microbial degradation and persist in the environment[3]. They must be strictly isolated from standard aqueous waste streams to prevent ecological accumulation.

Personal Protective Equipment (PPE) Matrix

Based on the hazard assessment, the following PPE matrix establishes the mandatory baseline for handling this compound.

PPE CategorySpecificationScientific RationaleReplacement Protocol
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness)The halogenated aromatic core facilitates permeation through thin elastomers. Double-gloving provides a fail-safe barrier.Replace the outer layer immediately upon known contact or every 2 hours of continuous handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-droplets or particulates. The compound is a potential severe ocular irritant.Inspect for micro-scratches before use; clean with standard lens wipes.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents dermal exposure to the dense liquid/solid in the event of a splash or spill.Launder through certified chemical laundry services only.
Respiratory N95/P100 particulate respirator (if outside hood)Mitigates the inhalation risk of aerosols or fine powders if primary engineering controls (fume hoods) fail.Single-use; discard immediately after a potential exposure event.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Each step includes a built-in verification check to ensure the procedure is proceeding safely.

Phase 1: Pre-Operational Checks & Equilibration

  • Thermal Equilibration: Remove the sealed container of Methyl 3-chloro-5-fluoro-2-isopropoxybenzoate from 2–8 °C storage[1]. Place it in a desiccator and allow it to equilibrate to ambient room temperature for at least 30 minutes.

    • Validation Check: Inspect the exterior of the vial. If condensation is visible, the vial has not reached room temperature. Do not open the seal until the exterior is completely dry to prevent moisture-induced ester hydrolysis.

  • Engineering Controls: Conduct all transfers inside a certified chemical fume hood.

    • Validation Check: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) before initiating the transfer.

Phase 2: Weighing and Transfer

  • Don PPE: Apply double nitrile gloves, chemical splash goggles, and a buttoned lab coat.

  • Transfer: Given its predicted density of 1.227 g/cm³[2], use a positive displacement pipette (if liquid) or an anti-static weighing spatula (if solid) to transfer the required mass into a pre-tared reaction vessel.

    • Validation Check: Monitor the analytical balance. A drifting mass reading indicates either static interference or active moisture absorption. If drift occurs, use an anti-static ionizing gun.

  • Decontamination: Wipe down the exterior of the primary container with a disposable low-lint wipe dampened with isopropanol before sealing and returning it to 2–8 °C storage.

Spill Response & Disposal Plan

In the event of a spill, immediate and logical action is required to prevent environmental discharge. Halogenated waste requires specific segregation due to its resistance to anaerobic and aerobic degradation[3].

Disposal Directives:

  • Segregation: Collect all reaction residues, contaminated solvents, and first-rinse washings in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in a solid hazardous waste bin designated for incineration. Do not mix with general lab trash.

Logical Workflow for Spill Containment

SpillResponse Start Spill Detected: Methyl 3-chloro-5-fluoro- 2-isopropoxybenzoate Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50 mL/g, inside hood) Assess->Minor Minor Major Major Spill (> 50 mL/g or outside hood) Assess->Major Major PPE Verify PPE: Double Nitrile Gloves, Safety Goggles Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Waste Collect in Halogenated Waste Container Absorb->Waste Decon Decontaminate Surface (Alkaline detergent/Water) Waste->Decon

Fig 1: Logical workflow for spill response and containment of halogenated benzoate esters.

References

  • ResearchGate. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.